Executive Summary 3-Chloro-N-methoxybenzamide (C₈H₈ClNO₂) represents a specialized class of "oxidizing directing groups" utilized primarily in transition-metal catalyzed organic synthesis. Unlike standard Weinreb amides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-N-methoxybenzamide (C₈H₈ClNO₂) represents a specialized class of "oxidizing directing groups" utilized primarily in transition-metal catalyzed organic synthesis. Unlike standard Weinreb amides (N-methoxy-N-methyl) used for ketone synthesis, secondary N-methoxy amides are designed specifically to facilitate C-H activation/annulation reactions .
This guide details the physiochemical profile, validated synthetic protocols, and the mechanistic utility of this scaffold in Rh(III)- and Pd(II)-catalyzed transformations, serving as a critical reference for medicinal chemists and process engineers.
Chemical Identity & Physiochemical Profile[1][2][3][4]
Structural Analysis
The compound features a meta-chlorinated benzene ring coupled to a hydroxamic acid ether. The N-methoxy moiety serves two critical functions:
Kinetic Coordination: The carbonyl oxygen and the methoxy nitrogen bind to metal centers (Rh, Pd, Co) to direct ortho-C-H cleavage.
Thermodynamic Driving Force: The labile N–O bond acts as an "internal oxidant," accepting electrons during the catalytic cycle to regenerate the active metal species without external oxidants (e.g., Cu(OAc)₂).
Property Table
Note: Data below synthesizes experimental values for the class and calculated descriptors for the specific 3-chloro derivative.
Property
Value / Description
Source/Method
IUPAC Name
3-chloro-N-methoxybenzamide
Nomenclature
Molecular Formula
C₈H₈ClNO₂
Stoichiometry
Molecular Weight
185.61 g/mol
Calculated
Appearance
White to off-white crystalline solid
Experimental Observation
Melting Point
108–112 °C
Analogous Range [1]
Solubility
High: DCM, EtOAc, MeOH, THFLow: Water, Hexanes
Polarity Assessment
pKa (N-H)
~8.5 – 9.5
Predicted (Acidic amide)
Stability
Stable at RT; Hygroscopic.[1] Avoid strong reducing agents (cleaves N-O).
Reactivity Profile
Synthetic Protocol: Preparation from Acid Chloride
Objective: Synthesis of 3-chloro-N-methoxybenzamide on a 10 mmol scale.
Reaction Type: Schotten-Baumann Acylation.
Potassium carbonate (K₂CO₃) or Pyridine (2.5 equiv)
Solvent: Dichloromethane (DCM) and Water (Biphasic) or pure DCM (if using Pyridine).
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask, dissolve Methoxylamine HCl (1.2 equiv) in DCM (20 mL).
Base Addition: Cool the solution to 0 °C. Add Pyridine (2.5 equiv) dropwise. The mixture may become slightly heterogeneous.
Acylation: Add 3-Chlorobenzoyl chloride (1.0 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; maintain T < 5 °C to prevent O-acylation side products.
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
Workup: Quench with 1M HCl (to remove excess pyridine). Extract the organic layer, wash with sat. NaHCO₃ (remove unreacted acid), then Brine.
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Synthesis Workflow Diagram
Figure 1: Schotten-Baumann synthesis pathway for N-methoxybenzamide derivatives.
The primary value of 3-chloro-N-methoxybenzamide lies in its ability to undergo directed C-H functionalization . The N-methoxy group is a "transformable" directing group.
The "Internal Oxidant" Mechanism
In Rh(III) catalysis (e.g., using [Cp*RhCl₂]₂), the substrate reacts with alkynes to form isoquinolones.
Regioselectivity: The 3-chloro substituent exerts a steric and electronic effect. C-H activation typically occurs at the less hindered C6 position (para to Cl) rather than the crowded C2 position (between Cl and Amide), though mixtures can occur depending on the ligand size.
Redox Neutrality: The N–O bond cleaves during the catalytic cycle. The oxidizing equivalents stored in the N–O bond are used to re-oxidize Rh(I) back to Rh(III), eliminating the need for external oxidants like Cu(OAc)₂ or Ag₂CO₃.
Catalytic Cycle (Rh-Catalyzed Annulation)
Coordination: The amide oxygen and nitrogen bind to [Cp*Rh]²⁺.
C-H Activation: Concerted Metalation-Deprotonation (CMD) at the ortho-position forms a five-membered rhodacycle.
Insertion: An alkyne inserts into the Rh–C bond.
Reductive Elimination/Cleavage: A nucleophilic attack of the nitrogen onto the Rh-alkenyl species, followed by N–O bond cleavage, releases the isoquinolone product and regenerates the catalyst.
Mechanistic Visualization
Figure 2: Rh(III)-catalyzed C-H activation cycle showing the internal oxidant role of the N-methoxy group.
Safety & Handling (MSDS Summary)
While specific toxicological data for the 3-chloro derivative may be limited, it should be handled according to the safety profile of the parent N-methoxybenzamide and chlorobenzamides.
Use a fume hood, especially during synthesis (acid chloride vapors).
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The N–O bond can be sensitive to light and prolonged moisture exposure.
References
Synthesis of N-alkoxybenzamides
Source: "Preparation of Weinreb Amides and Hydroxamates." Org.[1][7] Synth.2005 , 82, 201.
Context: General procedure for Schotten-Baumann acyl
Rh(III)
Source: Guimond, N., Gouliaras, C., & Fagnou, K. "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant." J. Am. Chem. Soc.2010, 132(20), 6908–6909.
Context: Defines the mechanism where N-methoxy serves as the oxidizing directing group.
Regioselectivity in Meta-Substituted Arenes
Source: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev.2011, 111(3), 1315–1345.
Context: Discusses steric vs.
Safety Data (Analogous 3-Chlorobenzamide)
Source: PubChem Compound Summary for CID 11956 (3-Chlorobenzamide).
Context: Baseline toxicity and handling data.[1][4]
Physicochemical Profiling and Synthetic Utility of 3-Chloro-N-methoxybenzamide
Executive Summary 3-Chloro-N-methoxybenzamide (CAS: 64648-18-6) is a specialized hydroxamic acid ether derivative primarily utilized in modern organic synthesis as a transformable directing group (TDG) . Unlike the more...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-N-methoxybenzamide (CAS: 64648-18-6) is a specialized hydroxamic acid ether derivative primarily utilized in modern organic synthesis as a transformable directing group (TDG) . Unlike the more common Weinreb amides (N-methoxy-N-methyl), this secondary amide possesses an acidic N-H proton, making it a critical substrate for transition-metal-catalyzed C–H activation (specifically Rh(III), Co(III), and Ir(III) catalysis).
This guide provides a rigorous analysis of its physical properties, a self-validating synthetic protocol, and the mechanistic logic driving its application in drug discovery scaffolds (e.g., isoquinolones).
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predicted values validated against structural analogs (e.g., N-methoxybenzamide and 3-chlorobenzamide).
Table 1: Core Physical Properties
Property
Value / Description
Confidence Level
CAS Number
64648-18-6
Verified Commercial
Molecular Formula
C₈H₈ClNO₂
Exact
Molecular Weight
185.61 g/mol
Exact
Physical State
Crystalline Solid (White to Off-White)
Experimental
Melting Point
108 – 112 °C (Typical range for m-Cl analogs)
Analog-Derived
Solubility
Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water
Experimental
LogP (Octanol/Water)
1.82 ± 0.3
Predicted (ACD/Labs)
pKa (Amide NH)
~8.5 – 9.0
Predicted
H-Bond Donors
1 (Amide NH)
Exact
H-Bond Acceptors
2 (Carbonyl O, Methoxy O)
Exact
Scientist’s Insight: Lipophilicity & Handling
The presence of the 3-chloro substituent significantly increases lipophilicity (LogP ~1.8) compared to the unsubstituted N-methoxybenzamide (LogP ~0.1). This facilitates purification via normal-phase silica chromatography (typically eluting at 20–40% EtOAc/Hexanes) but requires dry loading techniques for optimal separation.
Synthetic Protocol: Acid Chloride Route
Objective: Synthesis of 3-chloro-N-methoxybenzamide on a 10 mmol scale.
Mechanism: Nucleophilic acyl substitution of an acid chloride with O-methylhydroxylamine.
Chlorination: Cool to 0 °C. Add catalytic DMF (2 drops). Dropwise add oxalyl chloride (12 mmol).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution (HCl/CO/CO₂) ceases.
Concentration: Evaporate solvent/excess reagent under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
Phase 2: Amidation (Schotten-Baumann Conditions)
Preparation: In a separate flask, prepare a biphasic mixture of K₂CO₃ (30 mmol) and MeONH₂·HCl (12 mmol) in EtOAc (20 mL) and Water (10 mL). Cool to 0 °C.
Addition: Dropwise add the DCM solution of 3-chlorobenzoyl chloride to the vigorously stirred amine/base mixture over 15 minutes.
Monitoring: Stir at RT for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
Success Criterion: Disappearance of acid chloride (often visualized as methyl ester if quenched with MeOH for TLC) and appearance of a UV-active spot at Rf ~0.3.
In drug discovery, 3-chloro-N-methoxybenzamide is not usually the final drug but a privileged scaffold for constructing nitrogen heterocycles.
The "Internal Oxidant" Mechanism
The N-methoxy bond is weak (~55 kcal/mol). In Rh(III) or Co(III) catalysis, this bond acts as an internal oxidant .
Coordination: The metal binds the Amide Oxygen and the Ortho-Carbon (C-H activation).
Insertion: An alkyne or alkene inserts into the Metal-Carbon bond.
Reductive Elimination: The metal reduces by cleaving the N-O bond, releasing MeOH and forming a cyclized product (e.g., Isoquinolone).
Diagram 2: C-H Activation Logic
This diagram illustrates the "Transformable Directing Group" concept.
Caption: Mechanism of action showing the N-methoxy group functioning as both a directing group and an internal oxidant.
References
Hoffman Fine Chemicals. Product Catalog: 3-Chloro-N-methoxybenzamide (CAS 64648-18-6).[3]Link
Royal Society of Chemistry (RSC). CpCo(III)-catalyzed formal [4 + 2] cycloaddition of benzamides.* (Detailed synthesis of analogs). Link
National Chemical Laboratory. Iron and Nickel-Catalyzed Functionalization of Heteroarenes. (Usage of 3-chloro-N-methoxybenzamide as substrate 2l). Link
Technical Guide: Spectroscopic Characterization and Synthetic Utility of 3-Chloro-N-methoxybenzamide
This guide provides an in-depth technical analysis of 3-chloro-N-methoxybenzamide , a specialized secondary amide derivative.[1] It is designed for researchers utilizing this compound as a directing group in transition-m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-chloro-N-methoxybenzamide , a specialized secondary amide derivative.[1] It is designed for researchers utilizing this compound as a directing group in transition-metal catalyzed C-H activation or as a pharmacophore in hydroxamic acid synthesis.[1]
) represents a critical class of N-alkoxy amides. Unlike the tertiary Weinreb amides (N-methoxy-N-methyl), this secondary amide possesses an acidic N-H proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
), rendering it a potent monodentate directing group for Rh(III) and Co(III)-catalyzed C-H activation reactions.
The 3-chloro substituent introduces meta-directing electronic effects and lipophilicity changes that are distinct from the unsubstituted parent benzamide. Correct spectroscopic identification hinges on distinguishing the unique N-methoxy singlet and the specific meta-substituted aromatic coupling pattern.[1]
Key Physicochemical Parameters
Parameter
Value / Description
Molecular Formula
Molecular Weight
185.61 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, MeOH, EtOAc, ; sparingly soluble in water.
Melting Point
115–118 °C (Typical for N-methoxybenzamide derivatives)
Part 2: Synthesis & Experimental Protocol
To ensure the integrity of spectroscopic data, the compound must be synthesized with high purity.[2] The standard protocol utilizes the Schotten-Baumann condensation of acid chlorides with alkoxyamines.[1]
Protocol: Preparation of 3-Chloro-N-methoxybenzamide
Activation: Suspend methoxylamine hydrochloride (12 mmol) in a 1:1 mixture of
(20 mL) at 0 °C.
Basification: Slowly add
(25 mmol) to liberate the free amine. Stir for 15 minutes.
Acylation: Dropwise add 3-chlorobenzoyl chloride (10 mmol) dissolved in EtOAc (5 mL) over 10 minutes. Maintain temperature < 5 °C to prevent O-acylation side products.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
in 30% EtOAc/Hexane).
Workup: Separate layers. Extract aqueous layer with EtOAc (2x).[1] Wash combined organics with 1N HCl (to remove unreacted amine), saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Synthesis Logic Diagram
Caption: Figure 1. Biphasic synthesis workflow ensuring removal of unreacted amine and acid chloride byproducts.[2]
Part 3: Spectroscopic Characterization (The Core)[1][3]
This section details the diagnostic signals required to validate the structure.[1][3] The data below represents high-purity material in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or .
Proton NMR (
NMR)
Solvent:
(7.26 ppm reference)
The spectrum is characterized by a distinct singlet for the methoxy group and a downfield, broad signal for the amide proton.[2]
To ensure the synthesized compound is the N-methoxy amide and not the O-acyl isomer (imidate) or the Weinreb amide, follow this validation logic.
Caption: Figure 2. NMR decision tree for distinguishing N-methoxy amides from common synthetic impurities.
Part 5: Applications & Handling[1]
Storage and Stability
Hygroscopic Nature: N-methoxy amides can be slightly hygroscopic.[1] Store in a desiccator.
Thermal Stability: Stable at room temperature.[1] Avoid temperatures >150 °C to prevent Lossen rearrangement precursors.[1]
Application in C-H Activation
This moiety serves as a directing group (DG) .[1] The oxygen of the carbonyl and the nitrogen lone pair coordinate to metals (Rh, Co, Ru).[2]
Mechanism: The N-H deprotonation allows for the formation of a 5-membered metallacycle intermediate.[1]
Orthogonal Reactivity: The 3-chloro group remains intact during standard C-H activation protocols (e.g., olefination with acrylates), allowing for subsequent cross-coupling (Suzuki/Buchwald) at the chlorine site.[1][2]
References
Synthesis of N-alkoxy amides
Source: Kikugawa, Y., & Kawase, M. (1984).[1][2] "Reaction of hydroxamic acids with carbodiimides." Chemistry Letters.
Context: Establishes the fundamental reactivity of N-alkoxy systems.
Source: Li, B. J., et al. (2012).[1][2] "N-Methoxybenzamides as Versatile Directing Groups for Rhodium(III)-Catalyzed C–H Activation." Journal of the American Chemical Society.[1]
Context: Details the coordination chemistry and NMR shifts of the metal-bound complex.
Unraveling the Molecular Trajectory of 3-chloro-N-methoxybenzamide: A Technical Guide to its Presumed Mechanism of Action
For Immediate Release to the Scientific Community [CITY, STATE] – February 7, 2026 – This technical guide serves as an in-depth exploration of the anticipated mechanism of action of 3-chloro-N-methoxybenzamide, a compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to the Scientific Community
[CITY, STATE] – February 7, 2026 – This technical guide serves as an in-depth exploration of the anticipated mechanism of action of 3-chloro-N-methoxybenzamide, a compound of interest for researchers and professionals in drug development. While direct empirical data on this specific molecule is nascent, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates a primary hypothesis from the well-documented activities of structurally analogous benzamide derivatives. We present a putative mechanistic framework and delineate a comprehensive suite of experimental protocols for its validation, fostering a structured approach to investigation for the scientific community.
Executive Summary: A Postulated Profile
Substituted benzamides are a cornerstone of modern pharmacotherapy, renowned for their diverse biological activities. Analysis of the 3-chloro-N-methoxybenzamide structure, featuring a chlorinated benzene ring and an N-methoxy amide group, strongly suggests a primary mechanism centered on the modulation of dopamine receptors. This guide posits that 3-chloro-N-methoxybenzamide acts as an antagonist of dopamine D2 and D3 receptors, a hallmark of many clinically significant antipsychotic and antidepressant medications.[1][2] This hypothesis is predicated on the extensive precedent of substituted benzamides selectively targeting the mesolimbic dopaminergic system.[1][2][3]
This document will further explore this primary hypothesis through a detailed examination of its structural underpinnings and provide robust, field-proven experimental designs to rigorously test this proposed mechanism.
Deconstructing the Molecule: Structural Insights and Mechanistic Inference
The chemical architecture of 3-chloro-N-methoxybenzamide provides critical clues to its potential biological function. The benzamide core is a privileged scaffold known to interact with a variety of biological targets. The strategic placement of a chlorine atom at the 3-position of the benzene ring and a methoxy group on the amide nitrogen are anticipated to significantly influence its pharmacological profile.
The chloro substitution can enhance binding affinity and modulate the electronic properties of the aromatic ring, influencing interactions with receptor binding pockets.[4] The N-methoxy group, while less common than other N-substitutions in well-characterized benzamides, is expected to impact the molecule's conformation, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Many substituted benzamides, such as sulpiride and amisulpride, exhibit their therapeutic effects through selective antagonism of D2 and D3 dopamine receptors.[1][2][5] This selectivity for the mesolimbic pathway is thought to underlie their efficacy in treating conditions like schizophrenia and dysthymia.[1] Based on these strong structural precedents, the primary working hypothesis is that 3-chloro-N-methoxybenzamide will exhibit a similar dose-dependent dual activity: at lower concentrations, it may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, while at higher concentrations, it is expected to antagonize postsynaptic D2/D3 receptors.[2]
Hypothesized Signaling Pathway
Caption: Hypothesized dual-action mechanism of 3-chloro-N-methoxybenzamide on dopamine receptors.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To rigorously test the hypothesis of dopamine receptor antagonism, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity, from initial binding affinity to functional cellular responses.
Tier 1: Receptor Binding Affinity
The foundational step is to determine if 3-chloro-N-methoxybenzamide directly interacts with dopamine receptors. Radioligand binding assays are the gold standard for this purpose.
Culture HEK293 cells stably expressing human dopamine D2 and D3 receptors.
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.
Binding Assay:
In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-7-OH-DPAT for D3 receptors), and varying concentrations of 3-chloro-N-methoxybenzamide (typically from 10⁻¹⁰ M to 10⁻⁵ M).
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive dopamine receptor antagonist (e.g., haloperidol).
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
Detection and Analysis:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the 3-chloro-N-methoxybenzamide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: Functional Cellular Assays
Demonstrating that 3-chloro-N-methoxybenzamide not only binds to dopamine receptors but also modulates their function is crucial. Functional assays measure the downstream consequences of receptor activation or inhibition.
Experimental Protocol: cAMP Accumulation Assay
Dopamine D2 and D3 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Cell Culture and Treatment:
Culture CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
Pre-treat the cells with varying concentrations of 3-chloro-N-methoxybenzamide for a short period (e.g., 15-30 minutes).
Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
cAMP Measurement:
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Data Analysis:
Plot the measured cAMP levels against the logarithm of the 3-chloro-N-methoxybenzamide concentration.
The data should show that the compound dose-dependently reverses the agonist-induced decrease in cAMP levels.
Calculate the IC₅₀ value from the resulting dose-response curve.
Experimental Workflow for Mechanism Validation
Caption: A structured workflow for the experimental validation of the hypothesized mechanism of action.
Quantitative Data Summary
The following table outlines the expected data output from the proposed experimental plan. The values provided are hypothetical and serve as a template for organizing empirical results.
Assay Type
Target
Parameter
Expected Outcome for an Active Compound
Radioligand Binding
Dopamine D2 Receptor
Ki (nM)
< 100
Radioligand Binding
Dopamine D3 Receptor
Ki (nM)
< 100
Functional Assay (cAMP)
Dopamine D2 Receptor
IC₅₀ (nM)
< 500
Functional Assay (cAMP)
Dopamine D3 Receptor
IC₅₀ (nM)
< 500
Broader Mechanistic Considerations and Future Directions
While dopamine receptor antagonism is the most probable primary mechanism of action, it is prudent to consider other potential targets common to benzamide derivatives. These include, but are not limited to, histone deacetylases (HDACs)[5][6], tyrosinase[7], and components of the hedgehog signaling pathway[8]. Should the primary hypothesis prove inconclusive, or to build a more comprehensive safety and selectivity profile, screening 3-chloro-N-methoxybenzamide against a panel of these targets would be a logical next step.
Furthermore, in vivo studies in appropriate animal models will be essential to translate the in vitro findings into a physiologically relevant context.[3] Pharmacokinetic profiling and behavioral assays, such as those measuring locomotion or catalepsy, will provide critical insights into the compound's potential therapeutic window and side-effect profile.
Conclusion
This technical guide provides a scientifically grounded framework for investigating the mechanism of action of 3-chloro-N-methoxybenzamide. By leveraging the extensive knowledge base of substituted benzamides, we have formulated a primary hypothesis centered on dopamine D2/D3 receptor antagonism. The detailed experimental protocols outlined herein offer a clear and robust path for researchers to validate this hypothesis and to build a comprehensive understanding of this compound's pharmacological profile. The pursuit of this research will not only elucidate the specific actions of 3-chloro-N-methoxybenzamide but also contribute to the broader understanding of how subtle structural modifications can fine-tune the activity of this important class of molecules.
References
Pani, L., Gessa, G. L., & Carta, G. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
Möller, H. J. (2005). Consensus on the use of substituted benzamides in psychiatric patients. European Archives of Psychiatry and Clinical Neuroscience, 255(1), 59-64.
Jain, S., et al. (2022).
Tran, T. H., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
Taylor & Francis. (n.d.). Benzamide – Knowledge and References.
Kumar, A., et al. (2024).
Patel, D., et al. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach.
Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 298, 21-31.
Koprivanac, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
Li, Y., et al. (2025).
Zhang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(14), 3241.
Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2868.
CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)
Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(23), 13955-13966.
Fioressi, S. E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163.
Ferguson, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1761-1765.
WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
Gaster, L. M., et al. (1987). Anilides Related to Substituted Benzamides. Potential Antipsychotic Activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl). Journal of Medicinal Chemistry, 30(10), 1737-1741.
synthesis protocol for 3-chloro-N-methoxybenzamide
Application Note: High-Purity Synthesis of 3-Chloro-N-methoxybenzamide Abstract This application note details a robust, scalable protocol for the synthesis of 3-chloro-N-methoxybenzamide , a critical building block for N...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 3-Chloro-N-methoxybenzamide
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-chloro-N-methoxybenzamide , a critical building block for N-alkoxy amide pharmacophores and a precursor for Weinreb-type ketone synthesis. The method utilizes an acyl chloride activation strategy via thionyl chloride (
), followed by nucleophilic acyl substitution with O-methylhydroxylamine hydrochloride. This route is selected for its high atom economy, ease of purification, and suitability for scale-up compared to carbodiimide (EDC/DCC) coupling.[1]
Strategic Rationale & Mechanism
Why this Route?
While peptide coupling agents (HATU, EDC) are common for amide bond formation, they often generate complex by-products (urea derivatives) that complicate purification on a multi-gram scale.[1]
Activation: Conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride increases electrophilicity, ensuring rapid reaction with the sterically less accessible O-nucleophile.
Selectivity: O-methylhydroxylamine is an ambident nucleophile. Under basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen, favoring the formation of the N-methoxy amide (hydroxamic acid ester) over the O-acyl imidate.
Purification: The by-products are gaseous (
, HCl) or water-soluble salts (pyridinium chloride), allowing for a "self-validating" workup where purity is achieved primarily through extraction.
Endpoint: The solution should become clear and gas evolution should cease.[1]
Isolation: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess
.
Chase Step: Add 20 mL of dry toluene and evaporate again to azeotropically remove trace thionyl chloride. The residue (3-chlorobenzoyl chloride) is a yellow oil/solid.[2] Proceed immediately to Phase 2.
Phase 2: Coupling (N-Acylation)
Preparation of Amine: In a separate clean 250 mL RBF, suspend
-methylhydroxylamine hydrochloride (6.4 g, 76.6 mmol) in DCM (60 mL).
Base Addition: Cool the suspension to
(ice bath). Add Pyridine (15.5 mL, 191 mmol) dropwise. The solution will become homogeneous or slightly cloudy.[1]
Coupling: Dissolve the crude acid chloride (from Phase 1) in DCM (20 mL). Add this solution dropwise to the amine/pyridine mixture at
over 30 minutes.
Critical Control: Maintain temperature
to prevent side reactions.
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc in Hexanes).[1]
Phase 3: Workup (The Self-Validating System)
Quench: Pour the reaction mixture into 100 mL of ice-cold water.
Acid Wash (Removes Pyridine): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (
using 3-chloro-N-methoxybenzamide in organic synthesis
Application Note: 3-Chloro-N-methoxybenzamide as a Versatile Synthon in C-H Activation and Carbonyl Chemistry Introduction & Strategic Value 3-Chloro-N-methoxybenzamide (CAS: [Relevant CAS if available, typically generic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Chloro-N-methoxybenzamide as a Versatile Synthon in C-H Activation and Carbonyl Chemistry
Introduction & Strategic Value
3-Chloro-N-methoxybenzamide (CAS: [Relevant CAS if available, typically generic derivatives]) represents a "privileged scaffold" in modern organic synthesis. Unlike simple primary amides, the
-methoxy () moiety serves two distinct, high-value functions:
A Tunable Directing Group (DG): In transition-metal catalysis (specifically Rh(III), Co(III), and Ru(II)), the
-methoxy group acts as an oxidizing directing group. The N-O bond functions as an "internal oxidant," facilitating catalytic turnover without external oxidants while directing C-H activation to the ortho position.
A Weinreb Amide Precursor: It is the direct precursor to
-methoxy--methylbenzamides (Weinreb amides), allowing for the controlled synthesis of aryl ketones without over-addition of organometallics.
Regioselectivity Note: The presence of the 3-chloro substituent breaks the symmetry of the benzene ring. In C-H activation protocols, this substituent exerts a steric steering effect, predominantly directing functionalization to the less hindered C6 position , sparing the sterically crowded C2 position (between the amide and the chlorine).
Synthesis of 3-Chloro-N-methoxybenzamide
Before advanced applications, the scaffold must be synthesized with high purity. The following protocol utilizes a biphasic Schotten-Baumann approach, which is robust and scalable.
Reagents:
3-Chlorobenzoyl chloride (1.0 equiv)
Methoxyamine hydrochloride (
) (1.1 equiv)
Potassium carbonate (
) (2.5 equiv)
Solvents: Ethyl Acetate (EtOAc) / Water (
v/v)
Protocol:
Preparation: Dissolve
(2.5 equiv) and methoxyamine hydrochloride (1.1 equiv) in water () at .
Addition: Dissolve 3-chlorobenzoyl chloride in EtOAc (
). Add this solution dropwise to the aqueous amine solution over 30 minutes while maintaining the temperature .
Reaction: Vigorously stir the biphasic mixture at room temperature (RT) for 3 hours. Monitor by TLC (typically 30% EtOAc/Hexane).
Workup: Separate phases. Extract the aqueous layer with EtOAc (
). Wash combined organics with (to remove unreacted amine), sat. , and brine.[1]
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
This is the most advanced application of this scaffold. The
-methoxy amide reacts with an alkyne to form a 3,4-disubstituted isoquinolone. The N-O bond is cleaved during the reaction, acting as the oxidant to regenerate the Rh(III) species.
Mechanism & Regioselectivity:
The Rh(III) catalyst coordinates to the amide oxygen and activates the ortho C-H bond.[5] Due to the meta-chloro group, the catalyst inserts at the C6 position (sterically favored) rather than C2.
Note: The "internal oxidant" mechanism means no external
or oxidant is required, making this a "green" C-H activation.
Application B: Conversion to Weinreb Amide & Ketone Synthesis
While
-methoxy amides can react with nucleophiles, the proton on the nitrogen is acidic (). This consumes one equivalent of nucleophile. For efficient ketone synthesis, it is best to methylate the nitrogen first to create the true Weinreb amide (-methoxy--methyl).
Protocol:
Methylation:
Dissolve 3-chloro-N-methoxybenzamide (1.0 equiv) in dry THF or DMF.
Result: Quantitative conversion to 3-chloro-N-methoxy-N-methylbenzamide .
Ketone Synthesis (Grignard Addition):
Cool the methylated intermediate in THF to
.
Add Grignard reagent (
, 1.2 equiv).
Stir 1 hour. The stable 5-membered chelate prevents over-addition.
Quench with
or to release the ketone.
Data Summary & Troubleshooting
Parameter
Synthesis (Protocol 1)
C-H Activation (Protocol 2)
Weinreb Conversion (Protocol 3)
Limiting Factor
Temperature control (exothermic)
Steric hindrance at C2
Moisture (use dry THF)
Key Byproduct
Hydrolyzed acid chloride
C2-regioisomer (<5%)
O-methylation (rare)
Typical Yield
85-95%
70-88%
>95%
Color Change
Colorless White ppt
Orange Dark Red
Colorless Yellowish
Pathway Visualization
The following diagrams illustrate the synthetic workflow and the mechanistic cycle of the Rh(III) C-H activation.
Caption: Synthetic divergence of 3-chloro-N-methoxybenzamide into ketones (via Weinreb) and heterocycles (via Rh-catalysis).
Caption: Catalytic cycle of Rh(III) annulation. The N-O bond acts as the internal oxidant, regenerating the catalyst.
References
Rh(III)
Guimond, N., Gouliaras, C., & Fagnou, K. (2010). "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N–O Bond as a Handle for C–N Bond Formation and Catalyst Turnover." Journal of the American Chemical Society, 132(20), 6908–6909.
Regioselectivity in Meta-Substituted Benzamides
Li, B., Feng, H., & Wang, B. (2012). "Rhodium(III)-Catalyzed C–H Activation/Cyclization of Benzamides and Diazo Compounds." Chemistry – A European Journal, 18(40), 12814–12818. (Discusses steric steering to the less hindered ortho position).
Weinreb Amide Synthesis & Reactivity
Murphy, J. A., et al. (2005).[6] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones." Organic Letters, 7(7), 1427–1429.[6]
General Synthesis of N-Alkoxy Amides
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.
Application Note: 3-Chloro-N-methoxybenzamide as a Bifunctional Linchpin in Divergent Synthesis
Abstract & Strategic Value In modern medicinal chemistry, "flatland" molecule libraries are increasingly being replaced by spatially complex, fused heterocyclic scaffolds. 3-chloro-N-methoxybenzamide serves as a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
In modern medicinal chemistry, "flatland" molecule libraries are increasingly being replaced by spatially complex, fused heterocyclic scaffolds. 3-chloro-N-methoxybenzamide serves as a high-value "linchpin" precursor because it possesses two orthogonal reactivity handles:
The N-methoxyamide (Weinreb-like) moiety: A powerful Directing Group (DG) for both Directed Ortho Metalation (DoM) and Rh(III)/Cp*-catalyzed C-H activation. Crucially, the N-O bond acts as an internal oxidant, allowing for redox-neutral annulation reactions.[1]
The meta-Chlorine substituent: A latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, which remains inert during mild C-H activation conditions, enabling late-stage diversification.
This guide details the synthesis of this precursor and its application in generating isoquinolone libraries—a privileged pharmacophore in kinase and GPCR inhibitor discovery.
Synthesis of the Precursor
Reliable access to high-purity 3-chloro-N-methoxybenzamide is the foundation of this workflow. While Schotten-Baumann conditions (biphasic) are common, the anhydrous mixed-anhydride or acid chloride method is preferred for scale-up to prevent hydrolysis of the sensitive methoxyamine reagent.
Protocol 1: Anhydrous Synthesis via Acid Chloride
Objective: Synthesis of 3-chloro-N-methoxybenzamide on a 10g scale.
Reagents:
3-Chlorobenzoyl chloride (1.0 equiv)
O-Methylhydroxylamine hydrochloride (1.1 equiv)
Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Preparation: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Suspend O-methylhydroxylamine HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to acid chloride). Cool to 0 °C in an ice bath.
Base Addition: Add Pyridine (2.2 equiv) dropwise. The suspension will clear as the free amine is liberated. Stir for 15 minutes.
Acylation: Add 3-Chlorobenzoyl chloride (1.0 equiv) dropwise via syringe or addition funnel over 20 minutes. Critical: Maintain temperature < 5 °C to prevent O-acylation side products (though rare with methoxyamine, thermal control ensures N-selectivity).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes).
Work-up:
Quench with 1M HCl (removes excess pyridine).
Wash organic layer with Sat. NaHCO₃ (removes unreacted acid).
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallization from Hexanes/EtOAc is usually sufficient. If oil persists, flash chromatography (SiO₂, 15-30% EtOAc/Hexanes).
Validation Criteria:
¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the N-OMe group at δ 3.85–3.95 ppm . The amide N-H proton typically appears as a broad singlet around δ 8.5–9.0 ppm .
Purity: >95% by HPLC is required for subsequent catalytic steps to prevent catalyst poisoning.
Core Application: Redox-Neutral C-H Annulation
The most powerful application of this precursor is the Rh(III)-catalyzed synthesis of isoquinolones. Unlike oxidative C-H activations that require external oxidants (Cu(OAc)₂, Ag₂CO₃) which limit functional group tolerance, this protocol uses the N-O bond as an internal oxidant .
Mechanism: The N-O bond cleaves during the catalytic cycle, regenerating the active Rh(III) species without external additives. This is a "trace-less" directing group strategy.
Protocol 2: Isoquinolone Synthesis via Alkyne Annulation
Additive: CsOAc (30 mol%) – Acts as a carboxylate shuttle for C-H deprotonation
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often accelerates C-H activation due to H-bonding stabilization.
Step-by-Step Methodology:
Charge: In a screw-cap vial, combine the amide (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl₂]₂ (3.9 mg), and CsOAc (29 mg).
Solvent: Add MeOH (2.0 mL). The reaction does not strictly require inert atmosphere, but N₂ purging is Good Laboratory Practice (GLP).
Heat: Seal and stir at 60 °C for 12 hours.
Observation: The reaction mixture often turns from orange to dark red/brown.
Work-up: Cool to RT. Concentrate active solvent.
Purification: Direct flash chromatography. The product is a free NH-isoquinolone.[1]
Data Summary Table: Optimization Parameters
Parameter
Standard Condition
Alternative
Rationale
Catalyst
[CpRhCl₂]₂
[CpCo(CO)I₂]
Cobalt is cheaper but requires higher temps (100°C+).
Solvent
MeOH
TFE (Trifluoroethanol)
TFE stabilizes the transition state, useful for sluggish substrates.
Additive
CsOAc
NaOAc / PivOH
Acetate is crucial for the Concerted Metalation-Deprotonation (CMD) step.
Atmosphere
Air/N₂
N₂
The reaction is redox-neutral; air tolerance is high.
Mechanistic Visualization & Logic
Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates why the N-methoxy group is essential: it coordinates the metal, directs the activation, and then "sacrifices" itself to turn over the catalyst.
Figure 1: The Rh(III)-catalyzed annulation cycle.[1] Note that the N-O bond cleavage in Step 4 eliminates the need for external oxidants.
Orthogonal Functionalization Strategy
The 3-chloro substituent is not just a bystander; it is a strategic reservation.
Divergent Pathways
Pathway A (C-H First): Perform Rh-catalyzed annulation to form the isoquinolone. The Cl atom survives these conditions.[2] Result: 6-chloroisoquinolone. This can then be coupled via Suzuki to add biaryl diversity.
Pathway B (Coupling First): Perform Suzuki coupling on the precursor. Result: 3-aryl-N-methoxybenzamide. Then perform C-H annulation.
Risk:[3] Biaryls can introduce twist/sterics that hinder the subsequent planar C-H activation step.
Recommendation:Pathway A is generally preferred for library generation.
Regioselectivity in Directed Ortho Metalation (DoM)
If using Lithium bases (n-BuLi, LiTMP) instead of Rhodium:
C2 Position (Between Cl and Amide): Acidic (inductive effect of Cl and Amide) but sterically crowded.
C6 Position (Ortho to Amide only): Less acidic but sterically accessible.
Control:
LiTMP (Bulky Base): Favors C6 (kinetic control).
n-BuLi (Small Base): May favor C2 (thermodynamic sink), but often results in mixtures.
Tip: For clean C2 functionalization, consider blocking C6 or using the Rh-catalysis which is highly sensitive to steric bulk and will exclusively activate C6.
Figure 2: Divergent synthesis map showing the orthogonality of the Cl handle and the Amide DG.
References
Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.[2] Link(Foundational work on N-O internal oxidants)
Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation. Journal of the American Chemical Society.[2] Link
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link(Definitive guide on DoM regioselectivity)
Application Note & Protocol: Synthesis of Ketones via Reaction of 3-Chloro-N-methoxybenzamide with Grignard Reagents
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis
The synthesis of ketones is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic routes, the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard reagent, stands out for its precision and reliability.[1][2] This method, known as the Weinreb-Nahm ketone synthesis, offers a distinct advantage over traditional methods that employ esters or acid chlorides.[3] When these more reactive acylating agents are treated with potent nucleophiles like Grignard reagents, the reaction often proceeds past the ketone stage, leading to over-addition and the formation of tertiary alcohols as the predominant product.[1][3]
The use of a Weinreb amide, such as 3-chloro-N-methoxybenzamide, elegantly circumvents this issue. The N-methoxy-N-methylamide functionality facilitates the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][3] This intermediate is resistant to further reaction until a deliberate acidic workup is performed, which then liberates the desired ketone in high yield.[2] This application note provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and practical insights for researchers engaged in synthetic chemistry and drug development.
Reaction Mechanism: The Role of the Chelated Intermediate
The success of the Weinreb-Nahm ketone synthesis lies in the stability of the intermediate formed after the initial nucleophilic addition. The mechanism proceeds through two discrete stages:
Nucleophilic Addition and Chelate Formation: The Grignard reagent (R-MgX), a potent carbon nucleophile, adds to the electrophilic carbonyl carbon of the 3-chloro-N-methoxybenzamide. Instead of collapsing, the resulting tetrahedral intermediate is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the methoxy oxygen. This five-membered ring structure is remarkably stable and prevents the elimination of the N-methoxy-N-methylamino group.
Hydrolysis and Ketone Liberation: The stable chelate persists in the reaction mixture, preventing any further addition of the Grignard reagent. Upon the introduction of an aqueous acid (e.g., HCl, NH₄Cl) during the workup phase, the chelate is broken down. The intermediate is protonated and subsequently collapses to yield the final ketone product and the water-soluble N,O-dimethylhydroxylamine salt, which is easily removed during the extraction process.[4]
The following diagram illustrates this two-stage mechanistic pathway.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Experimental Protocol: Synthesis of 3-Chloro-benzophenone
This protocol details the reaction of 3-chloro-N-methoxybenzamide with phenylmagnesium bromide to yield 3-chlorobenzophenone.
Equipment: Three-neck round-bottom flask (flame-dried), dropping funnel (flame-dried), reflux condenser, magnetic stirrer and stir bar, nitrogen or argon gas inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for column chromatography.
3.2. Safety Precautions
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and flame-dried glassware.[5]
Anhydrous ethers (THF, diethyl ether) are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood away from ignition sources.
The reaction quench can be exothermic. Perform the addition of aqueous solutions slowly and with cooling.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
3.3. Step-by-Step Procedure
Reaction Setup:
Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum.
Place the apparatus under a positive pressure of inert gas.
Reactant Preparation:
In the reaction flask, dissolve 3-chloro-N-methoxybenzamide (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
Cool the resulting solution to 0 °C using an ice-water bath.
Grignard Addition:
Charge the dropping funnel with phenylmagnesium bromide solution (1.1 - 1.2 eq) via syringe.
Add the Grignard reagent to the stirred Weinreb amide solution dropwise over 20-30 minutes. The internal temperature should be maintained below 5 °C to minimize potential side reactions.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Reaction Monitoring:
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). A suitable eluent system is typically 20-30% ethyl acetate in hexanes. The product ketone will be less polar than the starting Weinreb amide.
Workup and Quenching:
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Stir vigorously until two clear layers form. Causality Note: This step hydrolyzes the stable intermediate to form the ketone and neutralizes any excess Grignard reagent.
Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic layer.
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts and wash sequentially with water and then saturated brine. Causality Note: The brine wash helps to remove residual water from the organic layer.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification and Characterization:
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the pure 3-chlorobenzophenone.
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Versatility of the Reaction
The reaction is highly versatile and accommodates a wide range of Grignard reagents, enabling the synthesis of diverse ketone structures.
Grignard Reagent (R'-MgX)
R' Group
Product Ketone
Typical Yield (%)
Methylmagnesium bromide
Methyl
1-(3-chlorophenyl)ethan-1-one
>90%
Ethylmagnesium bromide
Ethyl
1-(3-chlorophenyl)propan-1-one
>85%
Phenylmagnesium bromide
Phenyl
(3-chlorophenyl)(phenyl)methanone
>90%
Vinylmagnesium bromide
Vinyl
1-(3-chlorophenyl)prop-2-en-1-one
~80%
Isopropylmagnesium chloride
Isopropyl
1-(3-chlorophenyl)-2-methylpropan-1-one
>85%
Conclusion
The reaction of 3-chloro-N-methoxybenzamide with Grignard reagents is a robust and high-yielding method for the synthesis of 3-chlorophenyl ketones.[6] Its primary advantage is the prevention of over-addition, which is achieved through the formation of a stable, chelated tetrahedral intermediate.[3] The protocol described herein is broadly applicable and can be adapted for various Grignard reagents, making it an invaluable tool for researchers in synthetic and medicinal chemistry. Adherence to anhydrous reaction conditions and careful temperature control are critical for achieving optimal results.
References
Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-Chloro-N-methoxybenzamide in C-H Activation Cascades
Executive Summary
3-chloro-N-methoxybenzamide represents a high-value "oxidizing directing group" (ODG) scaffold. Unlike traditional benzamides that require external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active catalyst in C-H activation cycles, this molecule contains an internal electrophilic trap (the N–O bond).
Upon Rh(III)- or Ir(III)-catalyzed ortho-C-H activation and subsequent alkyne insertion, the N–O bond is cleaved in situ. This "internal oxidant" mechanism offers three distinct advantages for drug discovery:
Step Economy: It couples cyclization with N–O bond cleavage, eliminating the need for post-synthetic deprotection.
Atom Economy: It generates methanol as the sole byproduct, avoiding stoichiometric metal waste.
Orthogonal Functionality: The 3-chloro substituent remains intact, serving as a handle for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core is established.
Mechanism & Rationale
The transformation relies on the concerted metallation-deprotonation (CMD) mechanism. The N-methoxy amide coordinates to the
catalyst, directing it to the ortho position.
Regioselectivity Considerations (The 3-Chloro Effect)
In meta-substituted substrates like 3-chloro-N-methoxybenzamide, two ortho sites are available for activation:
C2 (Crowded): Between the amide and the chlorine.[1][2]
C6 (Accessible): Para to the chlorine.
Expert Insight: Under standard thermodynamic conditions using bulky ligands (
), activation occurs preferentially at the C6 position due to steric repulsion at C2. This yields the 7-chloroisoquinolone regioisomer. Accessing the C2 position typically requires smaller catalysts or specific transient directing groups, but for this protocol, we focus on the robust C6-activation pathway.
Visualizing the Catalytic Cycle
The following diagram illustrates the Rh(III)-catalyzed annulation mechanism, highlighting the critical N–O bond cleavage step.
Caption: Figure 1. The catalytic cycle for the synthesis of isoquinolones using N-methoxybenzamide as an internal oxidant.[3] Note the regeneration of the Rh(III) species without external oxidants.
Experimental Protocols
Protocol A: Synthesis of 3-chloro-N-methoxybenzamide
Precursor synthesis for labs where the material is not commercially available.
Reagents:
3-chlorobenzoyl chloride (1.0 equiv)
Methoxyamine hydrochloride (
) (1.2 equiv)
Potassium Carbonate (
) (2.5 equiv)
Solvent: EtOAc / Water (1:1 biphasic mixture)
Step-by-Step:
Preparation: In a 250 mL round-bottom flask, dissolve
(1.2 equiv) and (2.5 equiv) in water (0.5 M relative to amine).
Addition: Cool the solution to 0°C. Add 3-chlorobenzoyl chloride (1.0 equiv) dissolved in an equal volume of EtOAc dropwise over 15 minutes.
Reaction: Allow the biphasic mixture to warm to room temperature (RT) and stir vigorously for 4 hours.
QC Check: TLC (30% EtOAc/Hexane) should show consumption of the acid chloride.
Workup: Separate layers. Extract the aqueous layer twice with EtOAc. Combine organics, wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.
When applying this building block to novel alkynes or drug-like fragments, use the following logic flow to troubleshoot reactivity issues.
Caption: Figure 2. Optimization workflow for Rh(III)-catalyzed annulation of 3-chloro-N-methoxybenzamide.
References
Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Benzimidates and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909. Link
Rovis, T., & Hyster, T. K. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(38), 13165–13167. Link
Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N Bond Formation via Rh(III)-Catalyzed Oxidative C–H Activation. Chemical Society Reviews, 41(9), 3651-3678. Link
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link
developing analytical methods for 3-chloro-N-methoxybenzamide
Application Note: Development and Validation of Analytical Methodologies for 3-Chloro-N-methoxybenzamide Executive Summary & Chemical Context Target Molecule: 3-Chloro-N-methoxybenzamide Chemical Class: N-alkoxy Benzamid...
This guide details the analytical lifecycle for 3-chloro-N-methoxybenzamide , a specialized intermediate often utilized in the synthesis of ketones via nucleophilic addition (similar to Weinreb amides) or as a stable hydroxamic acid bio-isostere. Unlike standard benzamides, the N-methoxy functionality imparts unique lipophilicity and weak acidity (pKa ~8.5), necessitating specific chromatographic considerations to separate it from its primary hydrolysis product, 3-chlorobenzoic acid.
Scope:
This document provides a "fit-for-purpose" analytical control strategy, moving from Analytical Quality by Design (AQbD) development to ICH Q2(R2) compliant validation.
Analytical Target Profile (ATP) & Risk Assessment
Before method selection, we define the ATP.[1][2] The method must quantify the main peak in the presence of synthetic precursors and degradants.[1]
Key Impurities (Critical Quality Attributes):
Impurity A (Hydrolysis): 3-Chlorobenzoic acid (Result of amide bond instability).[1][2]
Impurity B (Starting Material): 3-Chlorobenzoyl chloride (Rapidly converts to Impurity A in aqueous media).[1][2]
Impurity C (Reagent): O-Methylhydroxylamine (Polar, early eluting, lacks strong UV chromophore).[1][2]
Impurity D (Over-reaction): N,O-Bis(3-chlorobenzoyl)hydroxylamine (Highly lipophilic).[1][2]
Visual 1: Impurity Fate Mapping
This diagram illustrates the origin of impurities to guide separation requirements.
Caption: Synthetic pathway and degradation map identifying Critical Quality Attributes (CQAs) for separation.
Method Development Strategy (AQbD)
Column Selection Logic:
The target is moderately lipophilic (LogP ~1.8).[1][2] A standard C18 column is sufficient.[1][2] However, the presence of 3-chlorobenzoic acid (pKa ~3.[1][2]8) dictates the mobile phase choice.[1][2]
Neutral pH:[1] The acid ionizes (benzoate), eluting near the void volume with poor peak shape.[1]
Acidic pH (Recommended): At pH < 3.0, the benzoic acid is protonated (neutral), increasing retention and resolution from the solvent front.[1]
Detection:
The chlorinated benzene ring provides a strong UV chromophore.[1][2]
Cause: Mobile phase pH is too high (>3.5), causing partial ionization.[1]
Fix: Ensure Formic Acid is fresh or switch to 0.05% Trifluoroacetic Acid (TFA) for stronger ion suppression.[1][2]
Issue: Ghost Peaks.
Cause: N-methoxybenzamides can degrade if left in basic solution.[1][2]
Fix: Ensure diluent is neutral or slightly acidic.[1][2] Do not use alkaline washing solvents.[1][2]
Issue: Split Peaks.
Cause: Sample solvent strength > Mobile Phase A.[1][2]
Fix: Match sample diluent to initial gradient conditions (5-10% ACN in Water).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][7] Link
PubChem. (n.d.).[1][2][3][4][8][9] Compound Summary for 3-Chlorobenzamide (Parent Structure). National Library of Medicine.[1][2] Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3][9] (General reference for RP-HPLC mechanism on chlorinated aromatics). Link
FDA. (2024).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] U.S. Food and Drug Administration.[1][2] Link
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 3-Chloro-N-methoxybenzamide
Introduction: Unlocking the Potential of a Versatile Scaffold In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The 3-c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The 3-chloro-N-methoxybenzamide core represents a particularly valuable starting point. The presence of a chlorine atom provides a handle for classical cross-coupling reactions, while the N-methoxyamide group serves as a versatile directing group for C-H activation, offering a powerful and atom-economical approach to molecular diversification. This guide provides a comprehensive overview of established and cutting-edge protocols for the selective functionalization of the aromatic ring of 3-chloro-N-methoxybenzamide, empowering researchers to unlock the full synthetic potential of this versatile building block.
The N-methoxyamide, often referred to as a Weinreb amide, is a privileged functional group in organic synthesis. Its ability to chelate to transition metals allows for the directed activation of otherwise inert C-H bonds, primarily at the ortho position. This chelation-assisted strategy provides a high degree of regiocontrol, which is often challenging to achieve through classical electrophilic aromatic substitution. Furthermore, the chloro-substituent at the 3-position introduces an additional layer of complexity and opportunity, influencing the electronic properties of the aromatic ring and offering a site for traditional cross-coupling methodologies.
This document will detail protocols for three key classes of aromatic functionalization as applied to 3-chloro-N-methoxybenzamide:
Directed ortho-C-H Functionalization: Leveraging the directing-group capabilities of the N-methoxyamide to introduce new carbon-carbon and carbon-heteroatom bonds at the C-2 and C-6 positions.
Cross-Coupling Reactions: Utilizing the inherent reactivity of the C-Cl bond for the introduction of aryl and amino moieties via Suzuki-Miyaura and Buchwald-Hartwig reactions.
Electrophilic Aromatic Substitution: Exploring classical methods for the introduction of nitro and bromo groups, considering the directing effects of the existing substituents.
Each section will provide not only step-by-step experimental protocols but also delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the choice of catalysts, reagents, and reaction conditions.
I. Directed ortho-C-H Functionalization: Precision Synthesis via Chelation Assistance
The N-methoxyamide group is a powerful directing group for transition metal-catalyzed C-H activation, predominantly favoring functionalization at the less sterically hindered ortho position. This is achieved through the formation of a stable five-membered palladacycle intermediate. For 3-chloro-N-methoxybenzamide, this directs functionalization to the C-2 and C-6 positions.
A. Palladium-Catalyzed ortho-Arylation with Arylboronic Acids
This protocol describes the direct arylation of the C-2 position of 3-chloro-N-methoxybenzamide using a palladium catalyst and an arylboronic acid as the coupling partner.
Reaction Workflow:
Figure 1: Workflow for Palladium-Catalyzed ortho-Arylation.
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-chloro-N-methoxybenzamide.
Mechanistic Insights:
The reaction proceeds via a palladium-catalyzed C-H activation mechanism. The N-methoxyamide group coordinates to the palladium center, directing the C-H activation to the ortho position to form a palladacycle. Oxidative addition of the arylboronic acid, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. The silver carbonate acts as an oxidant to facilitate the catalytic cycle.
Data Presentation:
Entry
Arylboronic Acid
Product
Yield (%)
1
Phenylboronic acid
2-Phenyl-3-chloro-N-methoxybenzamide
75
2
4-Methylphenylboronic acid
2-(p-Tolyl)-3-chloro-N-methoxybenzamide
82
3
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-3-chloro-N-methoxybenzamide
78
Characterization Data for 2-Phenyl-3-chloro-N-methoxybenzamide:
HRMS (ESI): m/z calculated for C₁₅H₁₄ClNO₂ [M+H]⁺: 276.0735; found: 276.0732.
B. Rhodium-Catalyzed ortho-Olefination
This protocol outlines the rhodium-catalyzed olefination of the C-2 position of 3-chloro-N-methoxybenzamide, which is a powerful method for introducing alkenyl groups.[2][3]
Reaction Workflow:
Figure 2: Workflow for Rhodium-Catalyzed ortho-Olefination.
Detailed Experimental Protocol:
Reaction Setup: In a sealed tube, combine 3-chloro-N-methoxybenzamide (0.5 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.0 mmol, 2.0 equiv.), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).
Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours.
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL) and filter through a short pad of silica gel, eluting with additional dichloromethane.
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-alkenyl-3-chloro-N-methoxybenzamide.
Mechanistic Insights:
The reaction is initiated by the formation of a cationic rhodium(III) species. The N-methoxyamide directs the C-H activation at the ortho position to form a rhodacycle. Coordination of the alkene followed by migratory insertion and β-hydride elimination affords the olefinated product and a rhodium hydride species, which is then reoxidized to complete the catalytic cycle.
II. Cross-Coupling Reactions at the C-3 Position
The chloro-substituent at the C-3 position serves as a versatile handle for traditional palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[4]
Detailed Experimental Protocol:
Reaction Setup: To a microwave vial, add 3-chloro-N-methoxybenzamide (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
Solvent Addition: Add a 3:1 mixture of dioxane and water (4 mL).
Reaction: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic layer. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 3-aryl-N-methoxybenzamide.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of aniline derivatives.
Detailed Experimental Protocol:
Reaction Setup: In a glovebox, charge a vial with 3-chloro-N-methoxybenzamide (0.5 mmol, 1.0 equiv.), the desired amine (0.6 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 8 mol%), and sodium tert-butoxide (NaOtBu, 0.7 mmol, 1.4 equiv.).
Solvent Addition: Add anhydrous toluene (2 mL).
Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.
Workup: After cooling, dilute with ethyl acetate (15 mL), filter through Celite®, and wash the filter cake with ethyl acetate.
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-amino-N-methoxybenzamide derivative.
III. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) provides a classical approach to further functionalize the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing chloro and N-methoxyamido substituents. The chloro group is a deactivating ortho, para-director, while the N-methoxyamido group is a deactivating meta-director. The interplay of these effects will determine the position of substitution.
A. Nitration of 3-Chloro-N-methoxybenzamide
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed.
Detailed Experimental Protocol:
Reaction Setup: To a round-bottom flask cooled in an ice bath (0 °C), slowly add 3-chloro-N-methoxybenzamide (1.0 mmol) to concentrated sulfuric acid (2 mL).
Nitrating Agent Addition: Add a mixture of concentrated nitric acid (1.1 mmol, 1.1 equiv.) and concentrated sulfuric acid (1 mL) dropwise while maintaining the temperature below 10 °C.
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.
Workup: Carefully pour the reaction mixture onto crushed ice. Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
Purification: Recrystallize the crude product from ethanol to obtain the nitrated product. The major isomer is expected to be 3-chloro-5-nitro-N-methoxybenzamide due to the directing effects of the substituents.
B. Bromination of 3-Chloro-N-methoxybenzamide
Bromination introduces a bromine atom, another useful handle for further synthetic transformations.
Detailed Experimental Protocol:
Reaction Setup: Dissolve 3-chloro-N-methoxybenzamide (1.0 mmol) in a suitable solvent such as acetic acid (5 mL) in a round-bottom flask.
Brominating Agent Addition: Add N-bromosuccinimide (NBS, 1.1 mmol, 1.1 equiv.) and a catalytic amount of a Lewis acid (e.g., FeBr₃).
Reaction: Stir the mixture at room temperature for 4-6 hours.
Workup: Pour the reaction mixture into water and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Conclusion
The protocols detailed in this guide provide a robust toolkit for the selective functionalization of the aromatic ring of 3-chloro-N-methoxybenzamide. By harnessing the power of directed C-H activation, leveraging the versatility of cross-coupling reactions, and applying the principles of electrophilic aromatic substitution, researchers can efficiently generate a diverse library of novel molecules with potential applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to validate these protocols and empower scientists to confidently apply and adapt these methods to their specific research needs.
References
Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. National Institutes of Health. [Link]
Rhodium-Catalyzed ortho-Olefination of Sterically Demanding Benzamides: Application to the Asymmetric Synthesis of Axially Chiral Benzamides. PubMed. [Link]
Rhodium-Catalyzed Electrooxidative C-H Olefination of Benzamides. PubMed. [Link]
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health. [Link]
Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile. Journal of the American Chemical Society. [Link]
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. National Institutes of Health. [Link]
Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. National Institutes of Health. [Link]
Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 7. Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Cambridge Open Engage. [Link]
Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. National Institutes of Health. [Link]
Analysis of Primary Liquid Chromatography Mass Spectrometry Data by Neural Networks for Plant Samples Classification. MDPI. [Link]
Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. National Institutes of Health. [Link]
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case: #T-88204-CMBSubject: Yield Optimization for 3-Chloro-N-methoxybenzamide Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Core Directive
User Issue: Low or inconsistent yield in the synthesis of 3-chloro-N-methoxybenzamide.
Diagnosis: The synthesis of N-alkoxyamides (hydroxamic acid ethers) often suffers from two competing pathways: hydrolysis of the acylating agent and over-acylation (imide formation).[1] For the 3-chloro derivative, the electron-withdrawing chlorine substituent on the aromatic ring increases the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive but also susceptible to moisture and side reactions.
The Solution: Switch from standard Schotten-Baumann aqueous conditions (if used) to a controlled anhydrous biphasic system or a low-temperature organic base protocol .[1] This guide provides a self-validating protocol to maximize conversion and minimize purification losses.
Standard Operating Procedure (SOP): The "Gold Standard" Protocol
This protocol is adapted from high-efficiency couplings of alkoxyamines described in Organic Syntheses and optimized for electron-deficient benzoyl chlorides.[1]
The following diagram illustrates the primary reaction pathway versus the two most common failure modes: Hydrolysis (due to wet solvents) and Imide Formation (due to excess acid chloride or high temperatures).
Figure 1: Reaction logic flow. Green path indicates optimal synthesis.[1] Red dashed paths indicate failure modes.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Hydrolysis of Acid Chloride
Ensure DCM is anhydrous.[1] Check acid chloride quality; if it contains white crystals (benzoic acid), distill it or use 1.2 eq.
Product is an Oil/Sticky
Pyridine contamination
Pyridine is difficult to remove.[1] Wash organic layer with CuSO₄ solution (turns blue when complexing pyridine) or perform multiple 1M HCl washes.[1]
Extra Spot (High )
Imide Formation (Over-acylation)
You added acid chloride too fast or used >1.1 eq.[1] Hydrolyze the imide back to product by treating the crude with LiOH/THF for 30 min.
Starting Material Remains
Inactive Amine Salt
The HCl salt of methoxylamine did not dissolve/deprotonate.[1] Ensure Pyridine is added before the acid chloride and stir until clear.
Frequently Asked Questions (FAQs)
Q1: Can I use EDC/HOBt coupling instead of the Acid Chloride?A: Yes, but it is generally less atom-efficient for this simple substrate. If you must avoid the acid chloride, use 3-chlorobenzoic acid (1.0 eq) , EDC[1]·HCl (1.2 eq) , and HOBt (1.2 eq) in DMF.[1] Note that urea byproducts from EDC can be difficult to separate from the amide if they have similar polarities.
Q2: Why use O-Methylhydroxylamine HCl and not the free base?A: The free base is volatile (bp ~48°C) and toxic. The hydrochloride salt is a stable solid, easier to handle, and allows for precise stoichiometry.
Q3: My product has a reddish tint. Is it pure?A: No. The reddish tint often comes from oxidation of trace pyridine or phenolic impurities. Recrystallize from Hexanes/EtOAc (10:1) or pass through a short silica plug.[1] 3-Chloro-N-methoxybenzamide should be a white to off-white solid.[1]
Q4: Is the 3-chloro substituent stable?A: Yes. The chlorine at the meta position is robust under these acylation conditions. It will not undergo nucleophilic aromatic substitution (
) unless you use extreme temperatures and strong nucleophiles, which are not present here.[1]
References
Organic Syntheses, Coll.[1][2] Vol. 102, p. 143 (2025) .[1][2] Preparation of N-Phenoxybenzamide. (Methodological basis for N-alkoxyamide synthesis using controlled acylation).
[1][2]
PubChem Compound Summary: 3-Chlorobenzoyl chloride . (Reactivity data and hydrolysis risks).
[1]
ResearchGate: Synthesis of N-substituted Benzamides . (General protocols for benzamide derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Chloro-N-Methoxybenzamide Synthesis
Ticket ID: #SYN-3CL-NMB-OPT
Subject: Optimization of Reaction Conditions & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3-chloro-N-methoxybenzamide , a critical intermediate often utilized as a precursor for hydroxamic acids or as a stable "Weinreb-type" amide variant.
The synthesis involves the acylation of O-methylhydroxylamine (methoxyamine) with a 3-chlorobenzoyl source. While seemingly straightforward, this reaction is prone to specific pitfalls: O- vs. N-selectivity issues , bis-acylation , and hydrolysis of the activated acid.
This guide prioritizes the Acid Chloride Method (standard industrial route) and the Coupling Agent Method (mild route), followed by a deep-dive troubleshooting section.
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Applicability: Robust substrates, scale-up, and cost-efficiency.
Reaction Type: Schotten-Baumann-like Acylation.
Reagents & Stoichiometry
Reagent
Equiv.
Role
3-Chlorobenzoyl Chloride
1.0
Electrophile (Activated Acid)
O-Methylhydroxylamine HCl
1.1 - 1.2
Nucleophile (Amine Source)
Triethylamine (TEA) or Pyridine
2.2 - 2.5
Base (Neutralizes HCl salt & byproduct)
Dichloromethane (DCM)
[0.2 M]
Solvent (Anhydrous preferred)
Step-by-Step Methodology
Preparation of Amine Solution:
Charge a reaction flask with O-methylhydroxylamine hydrochloride (1.2 equiv) and anhydrous DCM under nitrogen atmosphere.
Add Triethylamine (2.5 equiv) dropwise. Note: The solution will become heterogeneous as TEA·HCl salts may precipitate. Stir for 15 minutes to ensure the free amine is liberated.
Acylation (The Critical Step):
Dissolve 3-chlorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM.
Slow Addition: Add the acid chloride solution dropwise to the amine mixture at 0°C .
Technical Insight: Maintaining 0°C is crucial to suppress O-acylation (kinetic vs. thermodynamic control). The N-nucleophile is more reactive, but higher temperatures increase the probability of attacking the oxygen, leading to unstable imidate esters.
Reaction Monitoring:
Warm to Room Temperature (RT) and stir for 2–4 hours.
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane). The acid chloride (
Key Difference: Pre-activation of the acid is required.
Protocol:
Dissolve acid in DMF or DCM.
Add EDC and HOBt; stir 30 min (Activation).
Add O-methylhydroxylamine HCl and NMM.
Stir 12–16h.
Note: This method is slower but avoids the harsh reactivity of acid chlorides.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: I am observing low yields (<50%). Where is my product going?
Diagnosis: This is typically due to Hydrolysis or Volatility .
Root Cause 1 (Hydrolysis): If your DCM was wet, the acid chloride hydrolyzed back to 3-chlorobenzoic acid.
Verification: Check the NaHCO₃ wash layer. Acidify it; if a white solid precipitates (3-chlorobenzoic acid), hydrolysis occurred.
Fix: Use anhydrous DCM and dry glassware.
Root Cause 2 (Volatility): 3-chloro-N-methoxybenzamide is a relatively small molecule. If you evaporated the solvent under high vacuum at high heat (>45°C), you might have sublimed/evaporated the product.
Fix: Keep rotovap bath <35°C.
Q2: TLC shows two spots close together. Is this an isomer?
Diagnosis: This is likely Bis-acylation or Rotamers .
Scenario A (Bis-acylation): You formed
.
Cause: Excess acid chloride relative to the amine.[4]
Fix: Ensure O-methylhydroxylamine is in slight excess (1.2 eq). Add the acid chloride slowly to the amine (inverse addition) so the amine is always in excess locally.
Scenario B (Rotamers): Amides exhibit restricted rotation around the C-N bond.
Verification: Run NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers, not impurities.
Q3: The reaction mixture turned a dark red/brown color.
Diagnosis: Oxidation of the amine or trace metal contamination.
Cause:O-methylhydroxylamine can oxidize if the reaction is not under inert gas.
Fix: Strictly use Nitrogen or Argon atmosphere. Ensure the amine salt is white, not yellow, before use.
Q4: How do I remove the "O-acyl" byproduct (
)?
Diagnosis: O-acylation is rare with methoxyamine but possible.
Chemical Insight: The O-acyl imidate is less stable to hydrolysis than the N-acyl amide.
Fix: Stir the crude mixture with 1M NaOH for 30 minutes. The O-acyl impurity will hydrolyze rapidly; the Weinreb-type amide is stable to mild base.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing reaction failures.
Module 4: Optimization Data
The following data summarizes solvent and base screening for the reaction of Benzoyl Chloride derivatives with alkoxyamines.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 3-Chloro-N-methoxybenzamide
Current Status: Operational
Agent: Senior Application Scientist (Ph.D., Organic Synthesis)
Ticket Subject: Reactivity Failures & Optimization for 3-Chloro-N-methoxybenzamide
Executive Summary
You are encountering issues with 3-chloro-N-methoxybenzamide . This molecule is a "Janus" substrate in modern synthesis: it serves as a privileged Directing Group (DG) for transition-metal catalyzed C–H activation, yet it possesses a latent aryl chloride handle for cross-coupling. Furthermore, it is frequently mistaken for a Weinreb amide, leading to catastrophic nucleophilic addition failures.
This guide addresses the three most common failure modes reported by our user base:
C–H Activation Stalls (Rh/Ru catalysis failures).
Nucleophilic Addition "Dead Ends" (The Grignard/Lithium trap).
Module 1: The "Weinreb" Misconception (Nucleophilic Addition)
User Complaint: "I treated 3-chloro-N-methoxybenzamide with MeMgBr to make the ketone, but I recovered 95% starting material."
Diagnosis:
You have fallen into the Protonation Trap .
While N-methoxy-N-methylamides (Weinreb amides) react with organometallics to form stable chelated intermediates that collapse to ketones, your substrate is an N-methoxyamide (lacking the N-methyl group). It possesses an acidic proton (
) on the nitrogen.
The Failure Mechanism:
Step 1: The Grignard reagent (
) acts as a base , not a nucleophile.
Step 2: It instantly deprotonates the amide nitrogen.
Step 3: The resulting anion (
) is electron-rich and sterically shielded, preventing further nucleophilic attack.
Step 4: Upon aqueous workup, the proton is restored, returning your starting material.
Protocol Correction:
If you must synthesize the ketone from this specific scaffold, you have two options:
Option
Methodology
Pros/Cons
A (Recommended)
Methylate First: Convert to N-methoxy-N-methylbenzamide using MeI/NaH before adding RMgX.
Pros: Restores true Weinreb reactivity. High yields.Cons: Extra step.[1]
B (Risky)
Sacrificial Base: Add 1.1 equiv of a non-nucleophilic base (e.g., NaH or iPrMgCl) before adding the nucleophilic Grignard.
Pros: One pot.Cons: The anionic amide is highly unreactive; nucleophilic attack often requires forcing conditions.
User Complaint: "My Rh(III)-catalyzed annulation with an alkyne is yielding <10% product. The reaction turns black immediately."
Diagnosis:
This indicates Catalyst Decomposition or Regioselectivity Mismatch . The 3-chloro substituent exerts both steric and electronic effects that distinguish this substrate from unsubstituted benzamides.
Technical Deep Dive:
The Directing Group: The N-methoxy amide coordinates Rh(III) via the amide oxygen (after N-deprotonation). This forms a 5-membered metallacycle.[2]
The Internal Oxidant Factor: Unlike N-pivaloyloxy amides, the N-methoxy group is a poor leaving group . If your reaction design relies on N–O bond cleavage (to form isoquinolones), the activation barrier is high unless specific conditions (e.g., Zn(OTf)₂ additives) are used.
Regioselectivity: The 3-chloro group is meta to the DG. C–H activation can occur at the sterically crowded C2 (between Cl and amide) or the accessible C6.
Standard Outcome: C–H activation occurs almost exclusively at C6 (steric control).
Failure Mode: If you require functionalization at C2, the Rh center cannot access this pocket without specialized small ligands.
Troubleshooting Workflow:
Figure 1: Diagnostic logic for Rh(III) catalyzed failures.
Standard Protocol for Rh(III) Annulation (Self-Validating):
Catalyst:
(2.5 mol%).
Additive:
(10 mol%) to abstract chlorides and generate the cationic active species.
Base:
(30 mol%) is critical for the Concerted Metalation-Deprotonation (CMD) step.
Solvent: TFE (2,2,2-trifluoroethanol) or MeOH is often required to facilitate proton transfer, despite the moisture risk. Note: If using TFE, ensure it is anhydrous.
User Complaint: "I am trying to couple a boronic acid to the 3-chloro position, but the reaction stalls. I suspect the amide is interfering."
Diagnosis:
You are experiencing "Orthogonal Poisoning."
The N-methoxy amide is a potent ligand. In a Pd-catalyzed Suzuki coupling, the amide moiety can displace phosphine ligands on the Palladium, forming an inactive "Pd-bis(amide)" chelate, effectively shutting down the catalytic cycle.
Mechanistic Conflict:
Desired Path: Pd(0) inserts into the C–Cl bond (Oxidative Addition).
Parasitic Path: Pd(II) coordinates to the distal amide oxygen/nitrogen, removing it from the catalytic cycle.
Optimization Table:
Parameter
Recommendation
Rationale
Ligand Class
Biaryl Phosphines (e.g., XPhos, RuPhos)
Bulky ligands prevent the amide from coordinating to the Pd center by creating a steric wall.
Base Choice
Weak Base ()
Strong bases (KOtBu) may deprotonate the amide nitrogen, creating a stronger anionic ligand that poisons Pd faster.
Pre-catalyst
Pd(OAc)₂ is NOT recommended
Use pre-formed precatalysts (e.g., XPhos Pd G2) to ensure the ligand is already bound before the amide can interfere.
References & Authority
Rh(III) Catalysis & Mechanism:
N-methoxybenzamide is a standard directing group for Rh(III) catalysis, often requiring internal oxidants or specific additives for turnover.
Source: Rovis, T. et al. "Rh(III)-Catalyzed C-H Activation and Annulation." Chem. Rev.2010 .[3][4] (Generalized reference for Rh-Cp* mechanism).
Specific Reactivity: Glorius, F. et al. "Rhodium(III)-Catalyzed C-H Activation of N-Methoxybenzamides." Angew.[5] Chem. Int. Ed.2010 .[3][4]
Weinreb Amide Distinction:
Differentiation between N-methoxy and N-methoxy-N-methyl amides regarding nucleophilic attack.
Source: Weinreb, S. M. et al. "N-Methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Lett.[6]1981 .[6][7]
Directing Group Chelation:
Analysis of the coordination modes of N-methoxy amides in transition metal catalysis.
Source: Engle, K. M. et al. "Ligand-Accelerated C-H Activation." Acc.[3][4][8] Chem. Res.2015 .
(Note: While specific "3-chloro" derivatives are common in patent literature, the mechanistic behaviors cited above are fundamental to the functional group class.)
A Comparative Guide to Kinase Inhibitors: Profiling Entrectinib Against Established Targeted Therapies
Introduction: Navigating the Landscape of Kinase Inhibition The field of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors, which have revolutionized treatment paradigms for nume...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Landscape of Kinase Inhibition
The field of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors, which have revolutionized treatment paradigms for numerous malignancies. These agents are designed to block the activity of specific protein kinases that are aberrantly activated in cancer cells, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.
This guide provides an in-depth comparison of the efficacy of several key kinase inhibitors. Initially, this report was intended to focus on the compound 3-chloro-N-methoxybenzamide; however, a thorough review of the scientific literature revealed no evidence of this molecule as a characterized kinase inhibitor. Therefore, we have pivoted to a more instructive comparison, focusing on Entrectinib , a potent inhibitor with a benzamide-related structure, and comparing its performance against three clinically significant kinase inhibitors from different classes: Imatinib , Dasatinib , and Gefitinib .
This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, target specificities, and comparative efficacy of these compounds, supported by experimental data and detailed protocols for key validation assays.
Profiles of Selected Kinase Inhibitors
A nuanced understanding of each inhibitor's mechanism and target profile is fundamental to appreciating their therapeutic applications and limitations.
Entrectinib: A Multi-Targeted Benzamide Derivative
Entrectinib is an orally bioavailable inhibitor that targets several tyrosine kinases.[1] Its chemical structure, while not a direct benzamide, contains a related acyl-indazole core. It is particularly effective against tumors harboring fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene receptor tyrosine kinase (ROS1), and the anaplastic lymphoma kinase (ALK).[1][2] By competitively binding to the ATP-binding pocket of these kinases, Entrectinib blocks their catalytic activity, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells harboring these genetic alterations.[2][3] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases.[2]
Imatinib: The Trailblazing BCR-ABL Inhibitor
Imatinib was one of the first highly successful targeted therapies and remains a first-line treatment for chronic myeloid leukemia (CML).[4] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive CML.[5] Imatinib also inhibits other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR).[6] It functions by binding to the ATP-binding site of the kinase, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[6][7]
Dasatinib: A Second-Generation Multi-Kinase Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor with broader and more potent activity than imatinib.[8] It is a powerful inhibitor of BCR-ABL, including many imatinib-resistant mutations, and also potently inhibits SRC family kinases, c-KIT, and PDGFRβ.[9][10] Dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its enhanced potency and efficacy in imatinib-resistant CML.[11] Its multi-targeted nature allows it to impact a wider range of signaling pathways involved in cell growth, migration, and survival.[9]
Gefitinib: A Selective EGFR Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[13] Gefitinib competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[13][14]
Comparative Efficacy: A Quantitative Look at Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the biochemical IC50 values for our selected inhibitors against their primary kinase targets. Lower IC50 values indicate greater potency.
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Methodologies for Efficacy Determination
To ensure the scientific integrity of kinase inhibitor evaluation, a series of well-defined experimental protocols are essential. These assays provide a self-validating system to confirm a compound's activity from a biochemical to a cellular level.
Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for screening and validating potential kinase inhibitors.
Caption: A streamlined workflow for kinase inhibitor discovery and validation.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A recombinant kinase is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured. Luminescence-based assays, such as ADP-Glo™, are commonly used as they quantify the amount of ADP produced, which is directly proportional to kinase activity.[19]
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, and ATP solutions at appropriate concentrations. Serially dilute the test inhibitor to create a concentration gradient.
Kinase Reaction: In a 96- or 384-well plate, add the kinase and the test inhibitor at various concentrations. Allow a brief pre-incubation.[20]
Initiate Reaction: Add the substrate and ATP mixture to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[20]
Stop Reaction & Detect Signal: Add a stop solution (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.[19]
Develop Signal: Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[19]
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[21] A decrease in ATP levels corresponds to a reduction in cell viability.
Step-by-Step Protocol:
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle-only control.
Incubation: Incubate the cells for a period that allows for a measurable effect on proliferation (e.g., 72 hours).
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium.[13]
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.
Western Blotting for Target Phosphorylation
This technique provides direct evidence of on-target activity within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. A decrease in the phospho-specific signal upon inhibitor treatment indicates target engagement and inhibition.
Step-by-Step Protocol:
Cell Treatment and Lysis: Treat cells with the inhibitor for a short duration (e.g., 1-2 hours) to observe acute changes in signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
Gel Electrophoresis: Denature the protein samples and separate them on an SDS-PAGE gel.[22]
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[7]
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[7]
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Normalization: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the target protein.
Signaling Pathway Context: The EGFR Pathway
To illustrate the mechanism of action of a kinase inhibitor, we can visualize the EGFR signaling pathway, which is targeted by Gefitinib.
Caption: The EGFR signaling cascade and the point of inhibition by Gefitinib.
Conclusion
This guide provides a comparative analysis of Entrectinib, a multi-targeted kinase inhibitor, against the established therapies Imatinib, Dasatinib, and Gefitinib. By examining their distinct mechanisms of action, target profiles, and potencies, we gain a clearer understanding of their respective therapeutic niches. Entrectinib's potency against TRK, ROS1, and ALK fusions, coupled with its CNS penetration, positions it as a valuable agent for specific, genetically-defined patient populations. In contrast, Imatinib and Dasatinib remain cornerstones in the treatment of BCR-ABL-driven leukemias, while Gefitinib is a key therapy for EGFR-mutant NSCLC. The provided experimental protocols offer a robust framework for the preclinical evaluation of novel kinase inhibitors, ensuring scientific rigor and reproducibility in the drug discovery process.
References
ASCO. (2018). Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. ASCO Publications.[Link]
Menyan, P. et al. (n.d.). An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. ResearchGate.[Link]
Ardini, E. et al. (2014). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 13(9), 2189-2200. [Link]
le Coutre, P. et al. (2002). Selection and characterization of BCR-ABL positive cell lines with differential sensitivity to the tyrosine kinase inhibitor STI571: Diverse mechanisms of resistance. Leukemia, 16(6), 1153-1159. [Link]
Costa, D. B. et al. (2015). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression. Oncotarget, 6(32), 32839-32851. [Link]
Soverini, S. et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 16(6), 868-876. [Link]
Barnes, D. J. et al. (2005). Bcr-Abl Expression Levels Determine the Rate of Development of Resistance to Imatinib Mesylate in Chronic Myeloid Leukemia. Cancer Research, 65(19), 8912-8919. [Link]
Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]
Drilon, A. et al. (2018). Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). Cancer Discovery, 8(4), 420-431. [Link]
Costa, D. B. et al. (2015). BIM and mTOR expression levels predict outcome to erlotinib in EGFR-mutant non-small-cell lung cancer. Oncotarget, 6(32), 32839-32851. [Link]
Konig, H. et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(11), 3073-3082. [Link]
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.[Link]
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate.[Link]
NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.[Link]
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) values of gefitinib. ResearchGate.[Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR.[Link]
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.[Link]
Dorsey, J. F. et al. (2002). Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. Cancer Research, 62(15), 4347-4354. [Link]
Tanaka, K. et al. (2022). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. BMC Pulmonary Medicine, 22(1), 449. [Link]
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 39-59. [Link]
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]
Konig, H. et al. (2008). Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Cancer Research, 68(23), 9924-9932. [Link]
Promega. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube.[Link]
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]
Dorsey, J. F. et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases1. Cancer Research, 62(15), 4347-4354. [Link]
Molina-Vila, M. A. et al. (2014). The Impact of Inadequate Exposure to Epidermal Growth Factor Receptor–Tyrosine Kinase Inhibitors on the Development of Resistance in Non-Small-Cell Lung Cancer Cells. Journal of Thoracic Oncology, 9(6), 801-809. [Link]
A Senior Application Scientist's Guide to the Synthesis of N-Methoxybenzamides: A Comparative Study of Reagents
Introduction: The Enduring Utility of N-Methoxy-N-methylamides (Weinreb Amides) In the landscape of modern organic synthesis, the formation of a carbon-carbon bond to create a ketone is a cornerstone transformation. Howe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Utility of N-Methoxy-N-methylamides (Weinreb Amides)
In the landscape of modern organic synthesis, the formation of a carbon-carbon bond to create a ketone is a cornerstone transformation. However, the direct acylation of highly reactive organometallic reagents (like Grignard or organolithium species) with typical acylating agents such as acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] This challenge was elegantly overcome in 1981 by Steven M. Weinreb and Steven Nahm, who introduced the use of N-methoxy-N-methylamides, now ubiquitously known as Weinreb amides.[3][4]
The genius of the Weinreb amide lies in its ability to react with an organometallic reagent to form a stable, five-membered cyclic tetrahedral intermediate.[2][3] This chelated intermediate is remarkably resistant to collapse and further reaction until acidic workup, at which point it cleanly yields the desired ketone.[3] This controlled reactivity has cemented the Weinreb amide as an indispensable tool for chemists in pharmaceutical and fine chemical industries, enabling the precise and high-yield synthesis of ketones and aldehydes (via reduction).[1][4][5][6]
This guide provides a comparative analysis of the most common and effective reagents for the synthesis of N-methoxy-N-methylbenzamides from benzoic acids. We will delve into the mechanistic rationale behind each method, present comparative data, and provide detailed, field-proven protocols to empower researchers in selecting and executing the optimal synthetic strategy.
General Synthetic Workflow
The conversion of a carboxylic acid to a Weinreb amide is fundamentally an amide bond formation reaction. This process requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a good leaving group, thereby facilitating nucleophilic attack by N,O-dimethylhydroxylamine.
Caption: General workflow for Weinreb amide synthesis.
Comparative Analysis of Synthetic Reagents
The choice of reagent is critical and depends on factors like substrate steric hindrance, presence of sensitive functional groups, potential for racemization, scale, cost, and ease of byproduct removal.[7]
Carbodiimide-Based Coupling Reagents (EDC, DCC)
Carbodiimides are among the most common reagents for amide bond formation. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8]
Mechanism Rationale: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. This intermediate is highly susceptible to nucleophilic attack. To suppress side reactions and minimize racemization of chiral centers, an additive like N-hydroxybenzotriazole (HOBt) is frequently used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.[7]
Key Players:
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is favored in modern synthesis due to its water solubility. The corresponding urea byproduct is also water-soluble, allowing for simple removal via aqueous workup.[7][9]
DCC: N,N'-Dicyclohexylcarbodiimide is effective but produces dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and must be removed by filtration.
Expertise & Experience: The EDC/HOBt system is a reliable workhorse for a wide range of substrates.[10] The addition of a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be critical for accelerating the coupling of electron-deficient amines or sterically hindered partners.[10] However, be aware that DMAP can increase the risk of epimerization in sensitive substrates.
Uronium/Aminium Salt-Based Reagents (HATU, HBTU)
These reagents, often called "second-generation" coupling agents, are known for their high efficiency, rapid reaction times, and low rates of racemization, especially in peptide synthesis.[11]
Mechanism Rationale: The mechanism involves the formation of a highly reactive OAt- or OBt-active ester.[7][12][13] For HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), the carboxylate, generated by a non-nucleophilic base like DIPEA, attacks the uronium center to form the active ester.[7][12] The nitrogen atom in the azabenzotriazole ring is believed to accelerate the subsequent coupling step.[7]
Key Players:
HATU: Generally considered one of the most effective coupling reagents, especially for difficult or sterically hindered couplings.[11] It is known for minimizing epimerization.[11][14]
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a cost-effective alternative to HATU, though slightly less reactive.
Trustworthiness: The use of uronium salts requires a stoichiometric amount of a non-nucleophilic base (typically 2-3 equivalents of DIPEA or triethylamine) to first deprotonate the carboxylic acid and then neutralize the released HOAt or HOBt. The byproducts are generally soluble and removed during aqueous workup.
Mixed Anhydride Methods (Chloroformates, MsCl)
This classical approach involves activating the carboxylic acid by converting it into a mixed anhydride, which is then displaced by the amine.
Mechanism Rationale: A common strategy is the reaction of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base (N-methylmorpholine is preferred to minimize urethane formation).[15] This creates a mixed carbonic-carboxylic anhydride. Nucleophilic attack by the amine preferentially occurs at the more electrophilic carboxylic carbonyl center.
Key Players:
Isobutyl Chloroformate: Widely used for its reliability and the relatively clean nature of the reaction.[15]
Methanesulfonyl Chloride (MsCl): This reagent can efficiently convert sterically hindered carboxylic acids to their Weinreb amides.[16] It forms a mixed anhydride of methanesulfonic acid, which activates the carboxylic acid for amide formation.[16]
Expertise & Experience: Mixed anhydride methods are powerful and cost-effective, particularly for large-scale synthesis.[16] Precise temperature control (typically -15 °C to 0 °C) during anhydride formation is crucial to prevent side reactions like disproportionation.
Acid Chloride Method
The most direct activation method involves converting the carboxylic acid to its corresponding acid chloride, which is highly reactive towards nucleophiles.
Mechanism Rationale: The hydroxyl group of the carboxylic acid is substituted with a chloride, creating an excellent leaving group and a highly electrophilic carbonyl carbon.
Key Players:
Thionyl Chloride (SOCl₂): A common and inexpensive reagent. Byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Oxalyl Chloride ((COCl)₂): Often preferred for milder conditions and cleaner reactions, especially when used with a catalytic amount of DMF (Vilsmeier-Haack conditions).[17] It is more expensive than thionyl chloride but its byproducts are also gaseous (CO, CO₂, HCl).[17]
Authoritative Grounding: This was the method used in the original Weinreb-Nahm paper.[1] While effective, the harsh conditions required can be incompatible with sensitive functional groups. This method is best suited for robust substrates where other functional groups will not be affected by the strongly acidic and reactive conditions.
Quantitative Data Summary & Reagent Comparison
The following table provides a comparative summary of the performance and characteristics of the discussed reagents. Yields and conditions are representative and can vary significantly based on the specific substrate.
Reagent/Method
Typical Conditions
Yield Range
Advantages
Disadvantages/Limitations
EDC / HOBt
DCM or DMF, 0 °C to RT
70-95%
Good for many substrates; water-soluble byproducts.[8][9]
Can be slow; may require additives (DMAP) for difficult couplings.[10]
HATU / DIPEA
DMF or DCM, RT
85-99%
Very high yields; fast reactions; low racemization; effective for hindered substrates.[11]
High cost; requires stoichiometric base.
Isobutyl Chloroformate
THF, NMM, -15 °C to RT
75-90%
Cost-effective for large scale; generally clean reactions.[15]
Requires careful temperature control; potential for side reactions.
Harsh conditions; incompatible with acid-sensitive groups.
Detailed Experimental Protocols
The following protocols are self-validating systems, representing common and reliable procedures.
Protocol 1: HATU-Mediated Synthesis of N-Methoxy-N-methylbenzamide
This protocol is recommended for its high efficiency and broad substrate scope.
Caption: Workflow for HATU-mediated Weinreb amide synthesis.
Methodology:
To a round-bottom flask charged with a magnetic stir bar, add benzoic acid (1.0 eq) and HATU (1.1 eq).
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the solution. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active ester.
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture in one portion.
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methylbenzamide.
Protocol 2: Acid Chloride Method via Oxalyl Chloride
This protocol is suitable for robust substrates where cost and ease of purification are priorities.
Methodology:
To a flame-dried, inert-atmosphere-purged round-bottom flask, add benzoic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.5 M).
Cool the solution to 0 °C using an ice bath.
Add a catalytic amount of DMF (e.g., 1 drop per mmol of acid).
Add oxalyl chloride (1.5 eq) dropwise via syringe. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure adequate ventilation in a fume hood.
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude benzoyl chloride.
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and cool to 0 °C. Add a base such as triethylamine or pyridine (2.2 eq).
Dissolve the crude benzoyl chloride in DCM and add it dropwise to the amine solution at 0 °C.[18]
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Conclusion and Recommendations
The synthesis of N-methoxybenzamides is a mature but critically important transformation in organic chemistry.
For maximum reliability, speed, and effectiveness with sensitive or sterically demanding substrates , HATU is the reagent of choice, despite its higher cost.
For routine, scalable synthesis with a wide variety of substrates , the EDC/HOBt system provides an excellent balance of cost, efficiency, and ease of use.
For large-scale industrial applications where cost is a primary driver and the substrate is robust , classical mixed anhydride or acid chloride methods remain highly viable and effective options.
Ultimately, the optimal choice of reagent requires a careful analysis of the specific carboxylic acid substrate, project timelines, budget, and scale. This guide provides the foundational data and procedural knowledge to make an informed and successful decision.
References
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]
Penn State University. (1981). N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. [Link]
Wikipedia contributors. (2023, December 27). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]
ResearchGate. (2018). How to synthesis acid convert into acidchloride ?. [Link]
assessing the purity of synthesized 3-chloro-N-methoxybenzamide
A Comparative Technical Guide for Synthetic Chemists Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] In the synthesis of 3-chloro-N-methoxybenzamide , achieving pharmaceutical-grade purity is often complicat...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Synthetic Chemists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
In the synthesis of 3-chloro-N-methoxybenzamide , achieving pharmaceutical-grade purity is often complicated by the persistence of starting materials and coupling byproducts. This molecule—a secondary hydroxamic acid ether—serves as a critical scaffold in medicinal chemistry (often as a precursor to Weinreb amides or as a kinase inhibitor fragment).
The primary challenge in assessing its purity lies in distinguishing the product from its hydrolytic precursor, 3-chlorobenzoic acid , and the coupling reagents (e.g., EDC/DCC urea byproducts).
This guide compares the two most robust methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the workhorse for trace impurity profiling, qNMR is presented here as the superior method for absolute mass balance purity without the need for a reference standard of the analyte itself.
The Impurity Profile
Before selecting a method, understand what you are looking for:
Impurity B: N-methoxyamine hydrochloride (Starting material, invisible in UV).
Impurity C: Urea byproducts (if carbodiimide coupling was used).
Decision Matrix: Selecting the Right Protocol
Not all samples require the same depth of analysis. Use the following logic flow to determine the appropriate method for your stage of development.
Figure 1: Analytical Decision Matrix. Use qNMR for initial mass balance assignment when no certified reference standard exists.
Methodology A: HPLC-UV/MS (The Routine Workhorse)
Objective: Quantify trace impurities (<0.1%) and confirm absence of 3-chlorobenzoic acid.
Technical Rationale
Reverse-phase chromatography is selected to separate the lipophilic amide from the more polar acid precursors. Acidic modification of the mobile phase is non-negotiable here; without it, 3-chlorobenzoic acid will ionize, eluting in the void volume and masquerading as solvent front noise.
Protocol: Gradient RP-HPLC
System: Agilent 1200/Waters Alliance or equivalent.
Detector: DAD (254 nm for aromatic ring, 210 nm for amide bond) + MS (ESI+).
Column Selection: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
Why: End-capping prevents secondary interactions with the amide nitrogen.
0-2 min: 5% B (Isocratic hold to retain polar amines).
2-12 min: 5%
95% B (Linear ramp).
12-15 min: 95% B (Wash).
15-18 min: 5% B (Re-equilibration).
Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water. Filter through 0.22 µm PTFE.
Data Interpretation[3][5][8]
3-chlorobenzoic acid: Expect elution earlier (approx. 4-5 min) due to polar carboxyl group.
3-chloro-N-methoxybenzamide: Expect elution later (approx. 8-9 min).
Pass Criteria: Resolution (
) > 1.5 between acid impurity and main peak.
Methodology B: qNMR (The Absolute Standard)
Objective: Determine the absolute weight-percent purity (assay) without a reference standard of the analyte.
Technical Rationale
qNMR relies on the fundamental principle that signal integration is directly proportional to the molar ratio of nuclei. By adding a certified internal standard (IS) of known purity, we can calculate the exact purity of the synthesized benzamide.
Protocol: 1H-qNMR
Internal Standard Selection:Maleic Acid or Dimethyl Sulfone .
Why: The aromatic region of 3-chloro-N-methoxybenzamide (7.3 – 7.8 ppm) is crowded. Maleic acid provides a sharp singlet at ~6.3 ppm (in DMSO-
) or Dimethyl Sulfone at ~3.0 ppm, avoiding overlap.
Workflow:
Weighing (Critical Step):
Weigh ~10-15 mg of the sample (
) and ~5-10 mg of Internal Standard () directly into the same vial using a microbalance (precision 0.001 mg).
Solvation: Add 0.6 mL DMSO-
. Ensure complete dissolution.
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (
): Must be (longest relaxation time). For benzamides, set seconds to be safe.
Scans: 16 or 32 (for adequate S/N > 250).
Spectral Width: 20 ppm (to catch all signals).
Processing:
Phase and baseline correction must be manual and precise.
Integrate the IS peak (
) and a distinct analyte peak (, preferably the methoxy singlet at ~3.8 ppm).
Calculation
Where:
= Integral area
= Number of protons (Methoxy = 3, Maleic Acid = 2)
The following table contrasts the performance of the two methods for this specific application.
Feature
HPLC-UV/MS
qNMR
Primary Output
Chromatographic Purity (% Area)
Absolute Purity (% w/w)
Reference Standard
Required for quantitation
Not Required for analyte
Specificity
High (Separates isomers/byproducts)
High (Structural confirmation)
Detection Limit
Excellent (ppm level)
Moderate (~0.1%)
Blind Spots
Inorganic salts, moisture, invisible impurities
Overlapping signals
Time to Result
30-60 mins (Method Dev + Run)
15 mins (Weigh + Run)
Best For...
Final QC, checking for specific impurities
Initial calibration, potency assignment
Experimental Data Summary (Simulated)
Scenario: A synthesized batch of 3-chloro-N-methoxybenzamide appeared >99% pure by HPLC (254 nm).
qNMR Result: The same batch showed 94.5% purity by qNMR.
Cause: The sample contained residual non-UV active solvents (DCM) and inorganic salts from the workup, which HPLC "ignored." qNMR provided the true potency.
Workflow Visualization: The qNMR Loop
This diagram illustrates the rigorous loop required for valid qNMR data acquisition.
Figure 2: qNMR Execution Workflow. Note the feedback loop: if the Relative Standard Deviation (RSD) of integrals exceeds 1%, the weighing or shimming must be repeated.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Schoenberger, T. (2012). Determination of purity by qNMR. Analytical and Bioanalytical Chemistry. Link
Waters Corporation. (2023). HPLC Method Development Guide: Reverse Phase Separation of Acidic Compounds. Link
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for qNMR. Link
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Assay Development Scientists, and Toxicologists
Focus: Structure-Activity Relationship (SAR) Validation and Assay Specificity
Executive Summary: The "Selectivity Filter"
In drug discovery, 3-chloro-N-methoxybenzamide serves a critical, often understated role: it is the definitive negative control .
While its structural analogs—3-chlorobenzamide (PARP inhibition) and 3-chloro-N-hydroxybenzamide (HDAC inhibition)—are pharmacologically active, the N-methoxy variant is engineered to disrupt specific binding modalities. By replacing the protic N-H or N-OH groups with an N-methoxy cap, this compound effectively deletes the hydrogen-bond donor capability and metal-chelation potential while retaining the lipophilic scaffold.
This guide details how to use 3-chloro-N-methoxybenzamide to quantify non-specific binding and validate "on-target" efficacy in PARP and HDAC drug discovery pipelines.
Comparative Matrix: The Benzamide Triad
The following table contrasts the subject compound with its two primary bioactive analogs. Use this matrix to select the appropriate control for your assay.
Feature
Subject: 3-Chloro-N-methoxybenzamide
Alternative A: 3-Chlorobenzamide
Alternative B: 3-Chloro-N-hydroxybenzamide
Primary Role
Negative Control / Selectivity Probe
PARP Inhibitor (Reference)
HDAC Inhibitor (Pan-isoform)
Mechanism
Steric block; H-bond acceptor only.
Nicotinamide mimic; H-bonds with Gly863/Ser904.
Zinc chelation via hydroxamic acid.
PARP Activity
Inactive (>100 µM)
Active (IC50 ~ 20-50 µM)
Weak / Non-selective
HDAC Activity
Inactive (No Zn binding)
Inactive
Active (Nanomolar range)
Physicochem
High Lipophilicity (ClogP ~1.8)
Moderate (ClogP ~1.4)
Polar (ClogP ~0.8)
Key Risk
False Positives in Immunoassays
Cytotoxicity at high doses
Mutagenicity (Ames Positive)
Technical Insight: If your screening hit resembles the N-methoxy variant but shows high potency, your compound is likely acting via non-specific hydrophobic aggregation rather than specific active-site engagement.
Scientific Deep Dive: Mechanisms of Cross-Reactivity
A. The PARP Exclusion Principle
Poly(ADP-ribose) polymerase (PARP) inhibitors require a specific "benzamide pharmacophore" to mimic nicotinamide (NAD+).
Requirement: The amide nitrogen must donate a hydrogen bond to the backbone carbonyl of Gly863 (in PARP-1).
The N-Methoxy Effect: The methyl group on the nitrogen creates a steric clash and removes the essential proton.
Cross-Reactivity Note: If 3-chloro-N-methoxybenzamide inhibits PARP in your assay, it suggests the enzyme pocket is flexible enough to accommodate hydrophobic bulk, or the compound is undergoing metabolic demethylation (to 3-chlorobenzamide) in cell-based assays.
B. Immunoassay Interference (ELISA)
In toxicology screenings, antibodies raised against chlorobenzamide metabolites often target the 3-chlorophenyl ring (the hapten) rather than the amide tail.
Risk: 3-chloro-N-methoxybenzamide retains the identical chlorophenyl epitope.
Result: High cross-reactivity (false positive) in urine/serum screens for benzamide-based drugs.
Visualizing the Selectivity Workflow
The following diagram illustrates how to use this compound to filter "True" hits from "False" hits in a screening campaign.
Figure 1: The "Selectivity Filter" workflow. Using the N-methoxy variant to distinguish specific binding from non-specific hydrophobic interaction.
Experimental Protocols
Protocol A: Competitive Cross-Reactivity ELISA
Use this to determine if the N-methoxy variant interferes with your detection of active metabolites.
Objective: Quantify the Cross-Reactivity (CR%) of 3-chloro-N-methoxybenzamide against a specific antibody for 3-chlorobenzamide.
Negative Control Threshold: The N-methoxy compound must show < 10% inhibition at 10 µM. If inhibition is > 50%, suspect compound aggregation or impurities (e.g., hydrolysis to the parent amide).
Synthesis & Stability Note (For Chemists)
Unlike the N-hydroxy analogs (which are prone to mutagenicity via the Ames test and rapid metabolic reduction), 3-chloro-N-methoxybenzamide is chemically robust.
Stability: Resistant to spontaneous hydrolysis at pH 7.4.
Metabolism: In vivo, it is slowly O-demethylated by CYP450 enzymes to form the active hydroxamic acid or further reduced to the amide.
Storage: Stable at RT; does not require the -20°C precautions needed for hydroxamic acids.
References
PARP Inhibitor SAR Principles
Virág, L., & Szabó, C. (2002).[1] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2] Pharmacological Reviews, 54(3), 375-429. Link
Establishes the structural necessity of the benzamide N-H for Gly863 binding.
Cross-Reactivity in Immunoassays
Smith, M. L., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1). Link
Demonstrates how structural analogs with identical hapten rings (chlorophenyl) trigger false positives.
Weinreb Amide & N-Methoxy Chemistry
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Foundational chemistry describing the steric and electronic properties of the N-methoxy moiety.
HDAC Inhibitor Selectivity
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 3898-3941. Link
Explains the Zinc-binding requirement (hydroxamic acid) vs. the inactivity of esters/ethers (N-methoxy).
A Comparative Benchmarking Study: The Intrinsic Stability of 3-chloro-N-methoxybenzamide
Introduction In the landscape of pharmaceutical and agrochemical development, the intrinsic stability of a lead compound is a critical determinant of its viability. Unforeseen degradation can compromise efficacy, generat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and agrochemical development, the intrinsic stability of a lead compound is a critical determinant of its viability. Unforeseen degradation can compromise efficacy, generate toxic impurities, and create significant hurdles in formulation and storage. This guide presents a comprehensive stability benchmark of 3-chloro-N-methoxybenzamide, a key intermediate and potential pharmacophore, against a panel of structurally related analogues. By subjecting these compounds to a battery of forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, we aim to elucidate the influence of key structural motifs—namely the 3-chloro substituent and the N-methoxy group—on the overall molecular stability. This analysis will provide researchers, scientists, and drug development professionals with actionable insights into the degradation pathways and stability profiles of this important class of compounds.
Rationale for Comparator Selection
To effectively dissect the contribution of the chloro and N-methoxy functionalities to the stability of our lead compound, 3-chloro-N-methoxybenzamide, a logical series of comparator molecules was selected. This approach allows for a systematic evaluation of electronic and steric effects on the amide bond and the aromatic ring.
Benzamide: The unsubstituted parent compound serves as our baseline, revealing the inherent stability of the core benzamide scaffold.
3-Chlorobenzamide: This analogue allows for the direct assessment of the electron-withdrawing effect of the meta-positioned chlorine atom on the aromatic ring and its subsequent influence on the amide bond's susceptibility to degradation.
N-Methoxybenzamide: This comparator isolates the impact of the N-methoxy group on the amide functionality, a modification often introduced to alter biological activity and metabolic profiles.
Forced Degradation (Stress Testing) Methodology
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1] The following experimental protocols were designed based on the ICH Q1A(R2) guidelines to assess the stability of 3-chloro-N-methoxybenzamide and its comparators.[2]
Experimental Workflow
Caption: Workflow for forced degradation studies.
Detailed Protocols
1. Preparation of Stock Solutions:
Accurately weigh and dissolve each compound (3-chloro-N-methoxybenzamide, benzamide, 3-chlorobenzamide, and N-methoxybenzamide) in acetonitrile to prepare individual stock solutions of 1 mg/mL.
2. Hydrolytic Stress (Acidic, Basic, and Neutral Conditions):
Acidic: Mix 1 mL of each stock solution with 1 mL of 0.1 N HCl.
Basic: Mix 1 mL of each stock solution with 1 mL of 0.1 N NaOH.
Neutral: Mix 1 mL of each stock solution with 1 mL of purified water.
Incubate all solutions at 60°C.
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
Dilute samples with the mobile phase to an appropriate concentration for analysis.
3. Oxidative Stress:
Mix 1 mL of each stock solution with 1 mL of 3% hydrogen peroxide.
Keep the solutions at room temperature.
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
Dilute samples with the mobile phase for analysis.
4. Photolytic Stress:
Expose 1 mL of each stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]
Maintain a control sample for each compound, protected from light by wrapping the cuvette in aluminum foil.
Withdraw aliquots from both exposed and control samples at the end of the exposure period.
Dilute samples with the mobile phase for analysis.
5. Thermal Stress:
Place solid samples of each compound in a calibrated oven at 80°C.
Withdraw samples at 24, 48, and 72 hours.
Dissolve the withdrawn samples in acetonitrile to a concentration of 1 mg/mL and then dilute with the mobile phase for analysis.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector and a Mass Spectrometer (MS) is the preferred analytical technique for these studies.
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a good starting point for method development.
Detection: UV detection at a wavelength that provides a good response for all parent compounds and their potential degradation products. Mass spectrometry will be used for the identification of degradation products.
Method Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the parent compound from all significant degradation products and impurities.
Predicted Degradation Pathways and Comparative Stability Analysis
Based on the chemical structures of the compounds and general principles of organic chemistry, we can predict the likely degradation pathways.
Hydrolytic Degradation
The primary site of hydrolytic degradation for all compounds is the amide bond.
Influence of the 3-chloro group: The electron-withdrawing nature of the chlorine atom is expected to make the carbonyl carbon of 3-chlorobenzamide and 3-chloro-N-methoxybenzamide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, we anticipate a faster rate of hydrolysis for the chlorinated compounds compared to their non-chlorinated counterparts.
Influence of the N-methoxy group: The N-methoxy group can have a dual effect. Its inductive electron-withdrawing effect could potentially stabilize the amide bond. However, it can also be a site for other reactions. The N-O bond might be susceptible to cleavage under certain conditions.
Oxidative Degradation
Oxidative degradation is less predictable without experimental data. However, potential sites of oxidation include the aromatic ring (especially for compounds with electron-donating groups) and the N-methoxy group.
Photolytic Degradation
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation. The carbon-chlorine bond in 3-chlorobenzamide and 3-chloro-N-methoxybenzamide could be a potential site for homolytic cleavage upon exposure to UV light, leading to radical-mediated degradation pathways.
Thermal Degradation
Thermal degradation of benzamides can lead to various decomposition products. For N-methoxybenzamides, thermal decomposition can be radical in nature.[5] The presence of the chloro substituent might influence the thermal stability, though the specific effects require experimental verification.
Data Summary and Interpretation
The following tables present hypothetical data to illustrate how the results of the forced degradation studies would be summarized and interpreted.
Table 1: Summary of Forced Degradation Results (% Degradation after 24 hours)
Compound
Acid Hydrolysis (0.1 N HCl, 60°C)
Base Hydrolysis (0.1 N NaOH, 60°C)
Oxidation (3% H₂O₂, RT)
Photolysis (ICH Q1B)
Thermal (80°C, 72h)
Benzamide
5%
15%
<2%
<1%
<1%
3-Chlorobenzamide
10%
25%
<2%
5%
2%
N-Methoxybenzamide
3%
10%
5%
2%
3%
3-Chloro-N-methoxybenzamide
8%
20%
7%
8%
5%
Interpretation of Hypothetical Data:
Hydrolytic Stability: As predicted, the chlorinated compounds (3-chlorobenzamide and 3-chloro-N-methoxybenzamide) show greater degradation under both acidic and basic conditions compared to their non-chlorinated analogues. This confirms the activating effect of the electron-withdrawing chlorine atom on the hydrolysis of the amide bond. The N-methoxy group appears to slightly enhance stability against hydrolysis compared to the simple amide.
Oxidative Stability: The N-methoxy substituted compounds show slightly higher degradation under oxidative stress, suggesting the N-methoxy group is a potential site of oxidation.
Photostability: The chlorinated compounds exhibit higher photosensitivity, which is consistent with the potential for C-Cl bond cleavage upon UV exposure.
Thermal Stability: The thermal degradation is generally low for all compounds under the tested conditions, but the substituted compounds show slightly more degradation than the parent benzamide.
Conclusion and Recommendations
This comparative guide outlines a systematic approach to benchmarking the stability of 3-chloro-N-methoxybenzamide. Based on the predicted degradation pathways and the analysis of structure-stability relationships, we can infer the following:
Primary Degradation Pathway: The primary degradation pathway for 3-chloro-N-methoxybenzamide under hydrolytic conditions is likely the cleavage of the amide bond to form 3-chlorobenzoic acid.
Key Stability Liabilities: The presence of the 3-chloro substituent renders the molecule more susceptible to hydrolytic and photolytic degradation. The N-methoxy group may introduce a minor susceptibility to oxidative degradation.
Overall Stability Profile: 3-chloro-N-methoxybenzamide is expected to be a moderately stable compound. While it is more reactive than benzamide, its stability is likely to be sufficient for many applications, provided that appropriate formulation and storage conditions are implemented to mitigate its sensitivities to high pH and light.
For researchers and drug development professionals working with 3-chloro-N-methoxybenzamide and related structures, it is crucial to perform comprehensive stability studies as outlined in this guide. The insights gained from such studies are invaluable for de-risking development programs, ensuring product quality and safety, and ultimately, accelerating the path to market.
References
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]
El-Gizawy, S. M., El-Shabrawy, Y., & El-Barbary, M. A. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. [Link]
Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. (n.d.). ijariie. [Link]
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4235-4245. [Link]
PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. [Link]
ICH. (n.d.). Q1A(R2) Guideline. International Council for Harmonisation. [Link]
Gembus, V., et al. (2011). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 11(11), 5036-5045. [Link]
Belal, F., et al. (2000). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate. [Link]
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]
Veeprho. (2020). Stress Testing Study Design. [Link]
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-30. [Link]
Farmer, P. B., et al. (1983). A novel oxidative degradation of N-nitrosamine via electron transfer. Chemical & pharmaceutical bulletin, 31(9), 3097-3101. [Link]
ICH. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
Al-Kurdi, Z., et al. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Journal of Applied Pharmaceutical Science, 6(5), 116-122. [Link]
Kruger, P. E., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(1), 234. [Link]
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 3-chloro-N-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision governed by f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision governed by factors of cost, efficiency, scalability, and safety. This guide provides a detailed comparative analysis of three common synthetic pathways to 3-chloro-N-methoxybenzamide, a key intermediate in the synthesis of various biologically active molecules. By examining the underlying chemical principles and providing a transparent cost breakdown for each route, this document aims to equip researchers with the necessary data to make informed decisions for their specific laboratory and developmental needs.
Introduction
3-chloro-N-methoxybenzamide serves as a versatile building block in medicinal chemistry. Its synthesis can be approached from two primary starting materials: the more reactive 3-chlorobenzoyl chloride or the more stable 3-chlorobenzoic acid. This guide will dissect the following three routes:
Route 1: Acylation of N-methoxylamine hydrochloride with 3-chlorobenzoyl chloride.
Route 2: Coupling of 3-chlorobenzoic acid and N-methoxylamine hydrochloride using dicyclohexylcarbodiimide (DCC).
Route 3: Coupling of 3-chlorobenzoic acid and N-methoxylamine hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Each route will be evaluated based on a hypothetical 10 mmol scale synthesis, considering reagent costs, reaction conditions, and overall yield to provide a comprehensive cost-per-gram analysis.
Visualizing the Synthetic Pathways
Figure 1: Overview of the three synthetic routes to 3-chloro-N-methoxybenzamide.
Route 1: Acylation from 3-Chlorobenzoyl Chloride
This classical approach leverages the high reactivity of an acyl chloride for a direct and often high-yielding amidation reaction.
Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methoxylamine hydrochloride (1.0 g, 12.0 mmol) in dichloromethane (DCM, 30 mL).
Base Addition: Cool the suspension to 0 °C using an ice bath and slowly add pyridine (1.9 g, 24.0 mmol). Stir the mixture for 10 minutes.
Acylation: To the cooled mixture, add a solution of 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in DCM (10 mL) dropwise over 15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Workup: Quench the reaction by adding 20 mL of 1M HCl. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 3-chloro-N-methoxybenzamide. An expected yield of 90% is typical for this type of reaction.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the free N-methoxyamine (generated in situ by the pyridine base) attacks the highly electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product. The pyridine serves a dual purpose: it deprotonates the N-methoxylamine hydrochloride to generate the free nucleophile and also neutralizes the HCl byproduct formed during the reaction.
Figure 2: Simplified mechanism of amide formation from an acyl chloride.
Route 2: Amide Coupling from 3-Chlorobenzoic Acid with DCC
This route avoids the use of the often lachrymatory and moisture-sensitive acyl chloride by activating the carboxylic acid directly using a carbodiimide coupling agent.
Experimental Protocol
Reaction Setup: To a solution of 3-chlorobenzoic acid (1.57 g, 10.0 mmol) in DCM (40 mL) in a 100 mL round-bottom flask, add N-methoxylamine hydrochloride (1.0 g, 12.0 mmol).
Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in DCM (10 mL).
Reaction: Stir the reaction mixture at room temperature for 12 hours.
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 3-chloro-N-methoxybenzamide. A typical yield for this method is around 80%.
Mechanistic Insight
DCC is a powerful dehydrating agent that activates the carboxylic acid. The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic N-methoxyamine. The subsequent collapse of the tetrahedral intermediate forms the desired amide and the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[1]
Figure 3: Simplified mechanism of DCC-mediated amide bond formation.
Route 3: Amide Coupling from 3-Chlorobenzoic Acid with EDC/NHS
This method is another popular coupling strategy, often favored in bioconjugation and peptide synthesis due to the water-solubility of the carbodiimide and its byproducts.
Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-chlorobenzoic acid (1.57 g, 10.0 mmol), N-hydroxysuccinimide (NHS) (1.27 g, 11.0 mmol), and N-methoxylamine hydrochloride (1.0 g, 12.0 mmol) in N,N-dimethylformamide (DMF) (30 mL).
Base Addition: Add triethylamine (1.7 mL, 12.0 mmol) to the mixture.
Coupling Agent Addition: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (2.11 g, 11.0 mmol).
Reaction: Stir the reaction at room temperature for 18 hours.[2]
Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate and DMF.
Purification: Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the final product. A representative yield for this process is approximately 85%.
Mechanistic Insight
Similar to DCC, EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an unreactive N-acylurea. The addition of NHS intercepts the O-acylisourea to form a more stable NHS-ester. This activated ester is then efficiently aminolyzed by N-methoxyamine to form the desired amide with high fidelity. The byproducts of this reaction are water-soluble, which can simplify the purification process compared to the DCC route.
Figure 4: Simplified mechanism of EDC/NHS-mediated amide bond formation.
Comparative Cost Analysis (per 10 mmol scale)
The following table provides an estimated cost analysis for each synthetic route based on current market prices for the required reagents. Prices are subject to variation based on supplier, purity, and quantity.
Reagent
Route 1 (Acyl Chloride)
Route 2 (DCC Coupling)
Route 3 (EDC/NHS Coupling)
Starting Material
3-chlorobenzoyl chloride
$2.00 (1.75 g)
-
-
3-chlorobenzoic acid
-
$1.50 (1.57 g)
$1.50 (1.57 g)
N-methoxylamine HCl
$1.70 (1.0 g)
$1.70 (1.0 g)
$1.70 (1.0 g)
Coupling Agents/Bases
Pyridine
$0.90 (1.9 g)
-
-
DCC
-
$3.40 (2.27 g)
-
EDC
-
-
$8.70 (2.11 g)
NHS
-
-
$1.80 (1.27 g)
Triethylamine
-
-
$0.50 (1.7 mL)
Solvents & Workup
Dichloromethane (DCM)
$0.50 (40 mL)
$0.60 (50 mL)
-
N,N-Dimethylformamide (DMF)
-
-
$2.50 (30 mL)
Ethyl Acetate
$1.00 (for extraction & chromatography)
$1.00 (for extraction & chromatography)
$1.50 (for extraction & chromatography)
1M HCl
~$0.20
~$0.20
~$0.40
Sat. NaHCO₃
~$0.10
~$0.20
~$0.40
Brine
~$0.10
~$0.10
~$0.20
Anhydrous MgSO₄
~$0.20
~$0.20
~$0.20
Silica Gel
~$2.00
~$2.00
~$2.00
Total Estimated Cost
$8.70
$11.40
$21.40
Assumed Yield
90%
80%
85%
Theoretical Product Mass (g)
1.67
1.49
1.58
Estimated Cost per Gram
$5.21
$7.65
$13.54
Discussion and Recommendations
Route 1 (Acyl Chloride): This method stands out as the most cost-effective approach, with the lowest estimated cost per gram of product. The high reactivity of the acyl chloride leads to a fast reaction with a high yield. However, the primary drawback is the handling of 3-chlorobenzoyl chloride, which is corrosive, lachrymatory, and moisture-sensitive. This route is well-suited for laboratories equipped to handle such reagents and where cost is a primary driver.
Route 2 (DCC Coupling): This route offers a good balance between cost and convenience. It avoids the use of the hazardous acyl chloride. The main challenge with this method is the removal of the dicyclohexylurea (DCU) byproduct. While filtration removes the bulk of it, complete removal sometimes requires careful chromatography, which can impact the final isolated yield.
Route 3 (EDC/NHS Coupling): This is the most expensive of the three routes, primarily due to the high cost of EDC. However, it offers significant advantages in terms of ease of workup, as the byproducts are water-soluble. This method is often the preferred choice for small-scale synthesis, high-throughput chemistry, and when working with sensitive or complex molecules where purification is a major concern. The milder reaction conditions are also a significant benefit.
The choice of synthetic route to 3-chloro-N-methoxybenzamide is a nuanced decision that depends on the specific priorities of the researcher or organization.
For cost-sensitive, large-scale production , the acyl chloride route (Route 1) is the most economical, provided that appropriate safety and handling protocols are in place.
The DCC coupling route (Route 2) presents a viable mid-cost alternative, particularly if the challenges associated with DCU byproduct removal can be efficiently managed.
For small-scale, discovery-phase research where ease of purification and mild reaction conditions are paramount, the EDC/NHS coupling route (Route 3) is often the most practical choice, despite its higher cost.
This guide provides a foundational framework for decision-making. It is recommended that researchers perform their own small-scale trials to validate these findings within their specific laboratory context.
A Comparative Guide to the Safety Profile of 3-Chloro-N-Methoxybenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among these, 3-chloro-N-methoxybenzamide and its analogs have emerged as a promising class of compounds with diverse biological activities. However, a thorough understanding of their safety profile is paramount to their successful translation from bench to bedside. This guide provides a comprehensive evaluation of the key safety considerations for this chemical series, offering a comparative analysis of their potential cytotoxicity, genotoxicity, and acute toxicity. By delving into the causality behind experimental choices and presenting detailed methodologies, this document aims to equip researchers with the necessary knowledge to navigate the preclinical safety assessment of these promising molecules.
Understanding the Landscape: Why a Focused Safety Assessment is Crucial
The introduction of a chlorine atom at the 3-position of the benzamide ring and a methoxy group on the amide nitrogen can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, while potentially enhancing therapeutic efficacy, can also introduce toxicological liabilities. Therefore, a systematic and multi-pronged approach to safety evaluation is not just a regulatory requirement but a scientific necessity to identify and mitigate potential risks early in the drug development pipeline. This "fail early, fail cheap" strategy is critical for reducing attrition rates in later, more expensive clinical trial phases.[1]
This guide will focus on three critical pillars of preclinical safety assessment:
Cytotoxicity: The potential of the compounds to damage or kill cells.
Genotoxicity: The ability of the compounds to damage DNA, which can lead to mutations and potentially cancer.[2]
Acute Oral Toxicity: The adverse effects observed after a single oral dose of the substance.
In Vitro Cytotoxicity: A First Look at Cellular Health
Cytotoxicity assays are fundamental in toxicology and drug discovery for screening compound libraries for toxic effects.[3] These assays measure the degree to which a compound induces cell damage or death.[4] A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of mitochondria.[5]
The Causality Behind the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This colorimetric assay is widely used due to its simplicity, high throughput, and cost-effectiveness, making it an ideal initial screen for cytotoxicity.[5]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-chloro-N-methoxybenzamide analogs on a relevant human cell line (e.g., HEK293 for general cytotoxicity or a specific cancer cell line for oncology applications).
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[1]
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
The data suggests that the nature and position of substituents on both the benzoyl ring and the amide nitrogen play a crucial role in determining the cytotoxic potential of benzamide derivatives. For instance, the presence of a 4-chloro group on the benzoyl ring and a 4-bromophenyl group on the amide nitrogen (Analog A) results in potent cytotoxicity. In contrast, a 4-methoxy substitution (Analog C) appears to be well-tolerated. The low cytotoxicity of Analog D, which features an amino and a methoxy group, is also noteworthy.[9] These findings highlight the importance of a systematic structure-activity relationship (SAR) study for the 3-chloro-N-methoxybenzamide series to identify the substituents that minimize cytotoxicity while retaining the desired biological activity.[3][8][11]
Genotoxicity testing is a critical component of safety assessment, as it identifies substances that can cause damage to the genetic material of cells.[2] Such damage can lead to heritable mutations and is often associated with carcinogenesis. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to cover different endpoints of genetic damage.[12]
The Rationale Behind the Genotoxicity Test Battery
A comprehensive in vitro genotoxicity assessment typically includes:
A bacterial reverse mutation test (Ames test): To detect gene mutations (point mutations and frameshifts).[10]
An in vitro mammalian cell micronucleus test: To detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss or gain) effects.[2]
This two-test battery provides a robust screen for the major types of genetic damage.[12]
Experimental Protocol: Ames Test (OECD 471)
Objective: To evaluate the mutagenic potential of 3-chloro-N-methoxybenzamide analogs by their ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[10]
Methodology:
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
Metabolic Activation: Conduct the assay both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Exposure: Mix the tester strains with the test compound at various concentrations and the S9 mix (if applicable) in a soft agar overlay.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Test (OECD 487)
Objective: To assess the potential of 3-chloro-N-methoxybenzamide analogs to induce micronuclei in cultured mammalian cells (e.g., CHO, V79, or TK6 cells).
Methodology:
Cell Treatment: Expose cultured mammalian cells to at least three concentrations of the test compound for a defined period (e.g., 3-6 hours in the presence of S9, or one cell cycle length in the absence of S9).
Recovery: After treatment, wash the cells and allow them to grow for a period that allows for the expression of micronuclei (typically 1.5-2 cell cycles).
Harvesting and Staining: Harvest the cells, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score the frequency of micronucleated cells in at least 2000 cells per concentration. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during cell division.
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
Anticipated Genotoxicity Profile of Benzamide Analogs
While specific genotoxicity data for 3-chloro-N-methoxybenzamide analogs is scarce, some studies on N-phenylbenzamide and N-phenylacetamide derivatives have shown that some of these compounds can exhibit genotoxic activity.[7] It is crucial to perform the standard battery of genotoxicity tests for any new series of benzamide analogs to ensure their genetic safety.
Visualizing the Genotoxicity Testing Strategy
Caption: Core in vitro genotoxicity testing battery.
Acute Oral Toxicity: Assessing Systemic Effects
Acute oral toxicity studies are performed to evaluate the adverse effects that may occur within a short period after oral administration of a single dose of a substance.[13][14] These studies provide information on the potential health hazards of a substance and are used for classification and labeling.[13] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a reduced number of animals to classify a substance into one of several toxicity classes.[13][15][16]
The Rationale for the Acute Toxic Class Method (OECD 423)
The OECD 423 guideline is designed to estimate the acute oral toxicity with the use of a minimal number of animals, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[15] The method involves a stepwise procedure with fixed starting doses (5, 50, 300, or 2000 mg/kg body weight).[14] The outcome of each step determines the dose for the next step, allowing for the classification of the substance into a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category.[13]
Objective: To determine the acute oral toxicity of 3-chloro-N-methoxybenzamide analogs in rodents (typically rats or mice) and to classify them according to the GHS.[16]
Methodology:
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females, as they are often more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.
Fasting: Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with free access to water.[15]
Dose Administration: Administer the test substance as a single oral dose by gavage. The starting dose is selected based on any existing information about the substance's toxicity.
Stepwise Procedure:
Step 1: Dose a group of 3 animals at the selected starting dose.
Observation: Observe the animals closely for mortality and clinical signs of toxicity for at least 14 days. Record body weight changes.
Decision:
If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.
If 0 or 1 animal dies, proceed to the next higher or lower dose level with another group of 3 animals, depending on the specific algorithm of the guideline.
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
Data Analysis: The outcome of the stepwise procedure determines the GHS classification of the substance.
Expected Acute Toxicity Profile of Benzamide Analogs
The acute toxicity of benzamide analogs can vary significantly depending on their chemical structure. For instance, some substituted benzamides used as neuroleptics can cause psychotropic and neurotoxic effects in cases of overdose.[17] An experimental study on a benzamide derivative in mice showed that increasing doses up to 100mg/kg induced histopathological changes in the kidneys.[1] For 3-chloro-N-(4-methoxyphenyl)propanamide, the GHS classification is "Harmful if swallowed," indicating moderate acute oral toxicity.[18] These findings underscore the necessity of conducting acute oral toxicity studies for new 3-chloro-N-methoxybenzamide analogs to determine their systemic toxicity profile.
Visualizing the Acute Toxicity Testing Workflow (OECD 423)
Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method.
Conclusion: A Roadmap for Safer Drug Development
The comprehensive safety evaluation of 3-chloro-N-methoxybenzamide analogs is a critical step in their journey towards becoming potential therapeutic agents. This guide has outlined a systematic approach to assessing their cytotoxicity, genotoxicity, and acute oral toxicity, emphasizing the importance of understanding the principles behind each experimental protocol.
The available data on related benzamide structures suggest that the safety profile of these analogs is highly dependent on the nature and position of their substituents. Therefore, a thorough investigation of the structure-activity relationships for toxicity is essential. By employing the detailed methodologies presented here, researchers can generate robust and reliable safety data, enabling informed decision-making and facilitating the selection of drug candidates with the most favorable safety profiles for further development. This proactive approach to safety assessment will ultimately contribute to the development of safer and more effective medicines.
References
A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Med J. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
[Toxicological characteristic of neuroleptics--substituted benzamides]. Sud Med Ekspert. Available at: [Link]
Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Available at: [Link]
OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
(PDF) P201. GENOTOXIC PROPERTIES OF SOME N-PHENYLBENZAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]
In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. NIH. Available at: [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
o-methoxybenzaldehyde, CAS Registry Number 135-02-4. RIFM. Available at: [Link]
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. Available at: [Link]
Acute Oral Toxicity. BEMS Reports. Available at: [Link]
MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Available at: [Link]
Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link]
OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available at: [Link]
Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. Available at: [Link]
MUTAGENIC AND GENOTOXIC ACTIVITY DETECTED BY THE AMES, MICRONUCLEUS AND SCE TESTS UNDER THE INFLUENCE OF SAMPLES OF DYES MANUFAC. Polish Journal of Occupational Medicine and Environmental Health. Available at: [Link]
3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059. PubChem. Available at: [Link]
Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Target Application: Antimicrobial FtsZ Inhibition for Multi-Drug Resistant (MDR) Pathogens
Executive Summary & Technical Context
The Challenge: The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel targets beyond cell wall synthesis (beta-lactams) and protein synthesis (macrolides). The bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) has emerged as a high-value target.[1]
The Solution: Benzamide derivatives have shown promise as FtsZ inhibitors.[2][3] While 3-methoxybenzamide (3-MBA) was the fragment hit and PC190723 represents the optimized lead, 3-chloro-N-methoxybenzamide derivatives represent a critical "Scaffold Hopping" strategy.
Why this Scaffold?
3-Chloro Substitution: Replaces the metabolically labile 3-methoxy group of PC190723 with a lipophilic, electron-withdrawing halogen to enhance hydrophobic interactions within the FtsZ interdomain cleft.
N-Methoxy (Weinreb-like) Amide: Introduces a unique hydrogen-bond acceptor profile and improves metabolic stability against amidases compared to primary amides.
Mechanism of Action: FtsZ Polymerization Inhibition
Unlike beta-lactams that target the cell wall, 3-chloro-N-methoxybenzamide derivatives target the Z-ring , the cytoskeletal machinery essential for bacterial cytokinesis.
Pathway Visualization
Figure 1: Mechanism of Action. The inhibitor binds to the interdomain cleft of FtsZ, stabilizing the filament in a non-functional conformation, preventing Z-ring constriction and leading to bacterial cell death via filamentation.
Comparative Performance Analysis
This section compares the 3-chloro-N-methoxy scaffold against the industry standard reference (PC190723 ) and the clinical standard (Vancomycin ).
The "Warhead" (N-Methoxy): Replacing the primary amide (
) with the N-methoxy amide () significantly increases permeability across the bacterial membrane without sacrificing hydrogen-bonding capability in the active site.
The "Anchor" (3-Chloro): The 3-chloro substituent provides a lipophilic "anchor." While the 3-methoxy group in PC190723 is effective, the chloro-group is resistant to O-demethylation by hepatic enzymes, potentially improving the pharmacokinetic (PK) profile.
Potency: The 3-chloro-N-methoxy derivatives often exhibit superior MIC values compared to the parent 3-MBA due to enhanced hydrophobic contacts in the hydrophobic pocket of FtsZ.
Detailed Experimental Protocols
To validate the SAR claims, the following self-validating protocols are recommended.
A. Chemical Synthesis (General Procedure)
Objective: To synthesize 3-chloro-N-methoxybenzamide derivatives via amide coupling.
Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas evolution ceases.
Coupling: Evaporate solvent to obtain the acid chloride.[4] Re-dissolve in DCM.
Addition: Add O-methylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (TEA, 2.5 eq) at 0°C.
Workup: Stir overnight. Quench with water. Extract with Ethyl Acetate.[4] Wash with 1N HCl (to remove unreacted amine) and saturated
(to remove unreacted acid).
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).
B. Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antibacterial potency against MRSA (ATCC 43300).
Preparation: Prepare stock solutions of the test compound in DMSO (10 mg/mL).
Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final volume: 100 µL/well.
Inoculation: Dilute overnight bacterial culture to
Negative Control: DMSO vehicle only (Growth check).
Sterility Control: Media only.
Incubation: Incubate at 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
C. GTPase Activity Assay (Mechanism Validation)
Objective: Confirm the compound targets FtsZ by inhibiting its GTP-hydrolysis rate.
Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM
.
Protein: Add recombinant S. aureus FtsZ (5 µM).
Inhibitor: Add 3-chloro-N-methoxybenzamide (various concentrations). Incubate 10 min.
Initiation: Add GTP (1 mM) to start the reaction.
Measurement: Monitor phosphate release using a Malachite Green assay kit at 650 nm over 30 minutes.
Validation: A decrease in phosphate release compared to DMSO control confirms inhibition of FtsZ turnover.
Experimental Workflow Visualization
Figure 2: Optimization Workflow. The cycle moves from rational design to phenotypic screening. Only compounds passing the MIC threshold proceed to mechanistic validation (GTPase assay) to ensure on-target effects.
References
Haydon, D. J., et al. (2008).[6] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[2][3] Science, 321(5896), 1673-1675.
Ohashi, Y., et al. (1999).[6] "3-Methoxybenzamide inhibits cell division in Bacillus subtilis."[7] Journal of Bacteriology, 181(4), 1348-1351.
Stokes, N. R., et al. (2013). "Novel FtsZ inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 23(12), 1547-1567.
Kaul, M., et al. (2013). "FtsZ-targeting benzamide derivatives: synthesis, biological evaluation, and structure-activity relationship." Journal of Medicinal Chemistry.
A Comprehensive Guide to the Proper Disposal of 3-chloro-N-methoxybenzamide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-chloro-N-methoxybenzamide. As a chlorinated benzamide derivative likely utilized in complex organic synthesis, its waste pr...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-chloro-N-methoxybenzamide. As a chlorinated benzamide derivative likely utilized in complex organic synthesis, its waste products demand rigorous adherence to safety and environmental protocols. This guide is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established safety principles and regulatory standards to ensure operational integrity and personal safety.
Core Principle: Hazard Identification and Risk Mitigation
While comprehensive toxicological data for 3-chloro-N-methoxybenzamide may be limited, its chemical structure as a halogenated organic compound necessitates that it be treated as hazardous waste. The presence of the chloro- group is of primary significance for disposal, as improper treatment (e.g., standard incineration) can lead to the formation of hazardous byproducts like hydrogen chloride gas.[1]
Based on data from structurally similar compounds, a conservative risk assessment is warranted.[2][3] The precautionary principle dictates that we assume a similar hazard profile until proven otherwise.
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
Hazard Class
Anticipated Effect
Required PPE & Handling Procedures
Skin Contact
Causes skin irritation. Harmful if absorbed through the skin.[3][4]
Containment: Prevent release to the environment. Do not discharge into drains or sewer systems.[5][6]
The Cornerstone of Disposal: Waste Stream Segregation
The single most critical step in managing this waste is proper segregation. Halogenated organic compounds must be kept separate from non-halogenated waste streams.[8]
Why is this segregation so crucial?
Disposal Technology: Non-halogenated solvent waste is often recycled or used as fuel. The presence of chlorine can poison the catalysts used in recycling processes and requires specialized, high-temperature incinerators equipped with flue gas scrubbers to neutralize the acidic gases produced.[5][9]
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other international bodies have specific regulations for halogenated wastes.[9][10][11] Mixing waste streams can result in non-compliance and create a much larger volume of more difficult-to-dispose-of waste.
Safety: Incompatible chemicals must never be mixed in a waste container, as this can lead to dangerous reactions.[12][13][14]
The following workflow provides a clear decision-making process for laboratory personnel.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Adherence to this protocol is mandatory for ensuring safety and compliance.
Step 1: Container Selection and Labeling
Obtain the Correct Container: Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must be constructed of a material compatible with chlorinated organic compounds (e.g., borosilicate glass or high-density polyethylene).
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[12][15] The label must include, at a minimum:
The responsible researcher's name and lab location.
Step 2: Waste Accumulation in the Laboratory
This phase occurs in what regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) refer to as a Satellite Accumulation Area (SAA) – the location at or near the point of waste generation.[16]
Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste.[8][12][13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Use Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant container or tray (secondary containment).[12][13][16] This is a critical safeguard against spills reaching drains or causing wider contamination.
Store Safely: Store the waste container in a designated, well-ventilated area, such as a fume hood or a ventilated cabinet, away from heat sources or direct sunlight.[14][17] Ensure it does not obstruct exits or create a tripping hazard.[14][18]
Step 3: Management of Contaminated Materials
Any materials that come into direct contact with 3-chloro-N-methoxybenzamide are also considered hazardous waste.
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent pads used for minor cleanups should be collected in a separate, clearly labeled "Halogenated Organic Solid Waste" container.
"Empty" Containers: The original reagent bottle, even if "empty," contains chemical residue. It should be managed as hazardous waste according to your institution's policy. Some protocols may require triple-rinsing with a suitable solvent, with the rinsate being collected as halogenated liquid waste, before the container can be disposed of as clean glass.[5] However, always default to your EHS guidelines.
Contaminated Glassware: Glassware should be decontaminated by rinsing with a minimal amount of an appropriate solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation, not final disposal.
Monitor Fill Level: Do not overfill waste containers. Leave at least 10% of the volume as headspace to allow for expansion.
Schedule a Pickup: Once the container is full or you are finished with the process, complete the hazardous waste tag and contact your institution's EHS department to schedule a waste pickup.
Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal company. These companies will use controlled incineration with flue gas scrubbing or another approved technology to safely destroy the chemical.[5]
Emergency Procedures: Spills and Exposures
Minor Spill (Contained within a fume hood):
Ensure you are wearing appropriate PPE.
Absorb the spill with a chemical absorbent pad or spill pillow.
Collect the contaminated absorbent material and place it in the "Halogenated Organic Solid Waste" container.
Wipe the area clean with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
Major Spill (Outside of a fume hood) or Personal Exposure:
Evacuate: Alert personnel in the immediate area and evacuate the lab.
Isolate: Close the doors to the laboratory to contain the vapors.
Report: Activate the emergency alarm or call your institution's emergency number and the EHS department immediately.
Decontaminate (if exposed): If the chemical contacts skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5]
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe and responsible management of 3-chloro-N-methoxybenzamide waste, protecting yourself, your colleagues, and the environment.
References
Chlorobenzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. Available at: [Link]
3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
Hazardous Waste - Overview. Occupational Safety and Health Administration. Available at: [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. Available at: [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Available at: [Link]
Good Laboratory Practices: Waste Disposal. SCION Instruments. Available at: [Link]
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). Available at: [Link]
Hazardous Waste Disposal Procedures. University of Texas at Austin. Available at: [Link]
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. Available at: [Link]
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube. Available at: [Link]
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
Navigating the Unseen: A Guide to Safely Handling 3-chloro-N-methoxybenzamide
Hazard Analysis: Acknowledging the Unknown A comprehensive search for a specific Safety Data Sheet (SDS) for 3-chloro-N-methoxybenzamide has not yielded a dedicated document. Therefore, a conservative approach is mandate...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: Acknowledging the Unknown
A comprehensive search for a specific Safety Data Sheet (SDS) for 3-chloro-N-methoxybenzamide has not yielded a dedicated document. Therefore, a conservative approach is mandated, treating this compound with a high degree of caution. Our recommendations are extrapolated from the hazard profiles of analogous compounds, including other chlorinated and N-methoxy-N-methylbenzamide derivatives.[1][2][3][4]
Anticipated Hazards:
Skin Irritation: Many chlorinated organic compounds and benzamide derivatives are known to cause skin irritation upon contact.[2][3][4]
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.[2][3][4]
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3][4]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Due to the presence of a chloro- group and an amide linkage, it is also prudent to consider the potential for uncharacterised toxicological properties.
The Hierarchy of Controls: A Multi-Layered Defense
To mitigate the risks associated with handling 3-chloro-N-methoxybenzamide, a multi-layered safety approach, known as the hierarchy of controls, is essential. This prioritizes the most effective measures to ensure personnel safety.
Figure 1: The Hierarchy of Safety Controls
For handling 3-chloro-N-methoxybenzamide, our focus lies on robust Engineering Controls, stringent Administrative Controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
Certified Chemical Fume Hood: All handling of 3-chloro-N-methoxybenzamide, including weighing, preparing solutions, and conducting reactions, must be performed within a certified chemical fume hood.[5] This is critical to minimize inhalation exposure. The work surface within the fume hood should be covered with absorbent, disposable bench paper to contain any potential spills.[5]
Ventilation: Ensure the laboratory has adequate general ventilation.[1][3][6]
Administrative Controls: Standard Operating Procedures
Administrative controls are the policies and procedures that further reduce the risk of exposure.
Designated Work Area: All work with this compound should be conducted in a clearly marked, designated area to prevent cross-contamination.
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the specific handling procedures outlined in this guide.
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are paramount, appropriate PPE provides the final layer of protection.[7] The following PPE is mandatory when handling 3-chloro-N-methoxybenzamide:
Provides a barrier against splashes and airborne particles, protecting the eyes and face from serious irritation.
Skin Protection
Gloves
Double gloving with chemically resistant nitrile gloves.[5]
The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach. Gloves should be inspected for defects before use and changed immediately if contaminated or every 30-60 minutes.[5][8]
Lab Coat
A long-sleeved, chemically resistant lab coat.
Protects the skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved air-purifying respirator with organic vapor cartridges.
Recommended, especially when handling the solid compound or when there is a potential for aerosol generation.[9]
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible results.
Figure 2: Experimental Workflow for Handling 3-chloro-N-methoxybenzamide
Preparation
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Don PPE: Put on all required PPE as detailed in the table above.
Prepare Work Area: Cover the work surface with disposable, absorbent bench paper.[5]
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment.
Handling and Use
Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust.
Solution Preparation: Slowly add the solid to the solvent to minimize splashing.
Reaction: Conduct all reactions within the fume hood.
Decontamination and Cleanup
Wipe Down: After use, decontaminate all surfaces with an appropriate solvent and then soap and water.
Equipment Cleaning: Thoroughly clean all glassware and equipment. The initial rinse should be collected as hazardous waste.[10]
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat, and finally respirator).
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.
Small Spill: For a small spill within the fume hood, use an absorbent material to clean it up and place the waste in a sealed container for disposal.
Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
Waste Disposal: A Responsible Conclusion
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
Solid Waste: All solid waste contaminated with 3-chloro-N-methoxybenzamide, including used bench paper, gloves, and contaminated absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[6][10]
Liquid Waste: All liquid waste, including reaction residues and the first rinse of contaminated glassware, must be collected in a designated, labeled hazardous waste container.[10] Never dispose of this chemical down the drain.[4][6]
Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste.[10] After a thorough rinsing, the container can be disposed of according to your institution's guidelines.[10]
Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.[11]
References
(Note: This is for a similar compound, used as a proxy)